molecular formula C4H2N4O2 B1347220 4-nitro-1H-pyrazole-3-carbonitrile CAS No. 61241-07-4

4-nitro-1H-pyrazole-3-carbonitrile

Cat. No.: B1347220
CAS No.: 61241-07-4
M. Wt: 138.08 g/mol
InChI Key: BLSWMOIYTDLKTA-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3-carbonitrile is a versatile nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring an electron-withdrawing nitro group and a nitrile function on a pyrazole core, makes it a valuable precursor for the synthesis of complex, biologically active molecules and functional materials. Researchers utilize this scaffold primarily in the design and development of novel pharmaceutical compounds. Pyrazole-carbonitrile derivatives are recognized for their wide range of pharmacological activities, serving as key intermediates in the exploration of potential anticancer, antimicrobial, and anti-inflammatory agents . The structure is a privileged scaffold in drug discovery, with its derivatives frequently investigated as kinase inhibitors or agents targeting key pathological processes in diseases like Alzheimer's . Beyond medicinal applications, the core pyrazole structure is fundamental in energetic materials research. Polynitro pyrazole derivatives are extensively studied for their high density and detonation properties, indicating the potential of this compound as a starting material in the development of novel energetic materials . Furthermore, the dipolar nature of fused pyrazoloheterocycles, which can be constructed from such precursors, makes them attractive functional scaffolds in photophysical studies and materials science . This compound is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carbonitrile
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InChI

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWMOIYTDLKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320522
Record name 4-nitro-1H-pyrazole-3-carbonitrile
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Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61241-07-4
Record name 61241-07-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-1H-pyrazole-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines experimental protocols, and presents key characterization data.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core functionalized with both a nitro and a nitrile group. This unique combination of electron-withdrawing moieties endows the molecule with exceptional reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, including those with potential pharmaceutical applications.[1] Preliminary research has suggested potential biological activities for compounds derived from this scaffold, such as antibacterial effects.[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 4-amino-1H-pyrazole-3-carbonitrile. The second step is the subsequent oxidation of the amino group to a nitro group.

Synthesis of 4-amino-1H-pyrazole-3-carbonitrile

The synthesis of 4-amino-1H-pyrazole-3-carbonitrile can be achieved through the Thorpe-Ziegler cyclization of dicyanohydrazones. This method is a reliable route to substituted 4-aminopyrazoles.

Oxidation of 4-amino-1H-pyrazole-3-carbonitrile to this compound

Experimental Protocol: Oxidation of 4-amino-1H-pyrazole-3-carbonitrile

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and efficiency.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-amino-1H-pyrazole-3-carbonitrile and a catalytic amount of sodium tungstate dihydrate in a mixture of 37% hydrogen peroxide and concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Conditions: The mixture is heated (e.g., to 50 °C) and stirred for a period of time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

  • Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Oxidation Dicyanohydrazone Dicyanohydrazone 4-amino-1H-pyrazole-3-carbonitrile 4-amino-1H-pyrazole-3-carbonitrile Dicyanohydrazone->4-amino-1H-pyrazole-3-carbonitrile Thorpe-Ziegler Cyclization This compound This compound 4-amino-1H-pyrazole-3-carbonitrile->this compound Oxidizing_Agent H2O2, H2SO4, Na2WO4 (cat.) Oxidizing_Agent->this compound

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

The following table summarizes the known physical properties of this compound.[3]

PropertyValue
Chemical Formula C₄H₂N₄O₂
Molar Mass 138.08 g/mol [3]
Appearance Solid (usually powder)[3]
Color Typically white to off-white[3]
Melting Point Data may vary depending on purity[3]
Boiling Point Decomposes before boiling[3]
Solubility in Water Low solubility[3]
Solubility in Organic Solvents Soluble in some polar organic solvents like DMSO[3]
Spectroscopic Data

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A single proton signal is expected for the C5-H of the pyrazole ring. Due to the electron-withdrawing nature of the adjacent nitro and nitrile groups, this proton is expected to be significantly deshielded and appear at a downfield chemical shift.

  • ¹³C NMR: Four distinct carbon signals are anticipated: one for the nitrile carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts will be influenced by the nitrogen atoms and the electron-withdrawing substituents.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (pyrazole)~3100-3300
C≡N stretch (nitrile)~2220-2260
NO₂ asymmetric stretch~1500-1560
NO₂ symmetric stretch~1300-1370

3.2.3. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.08 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and hydrocyanic acid (HCN).

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS MP Melting Point Determination Synthesized_Compound->MP Appearance Appearance & Solubility Synthesized_Compound->Appearance

Caption: Characterization workflow for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is a solid that may be irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents.[3]

Conclusion

This technical guide has outlined a viable synthetic approach and the expected characterization profile for this compound. The provided experimental protocol, based on analogous transformations, offers a starting point for its laboratory preparation. The tabulated physical and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Further research to establish a definitive, optimized synthesis and to fully characterize this compound with experimental data is encouraged.

References

An In-depth Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazole core, substituted with both a nitro group and a nitrile functionality, imparts a unique reactivity that makes it an attractive starting material for the synthesis of more complex molecules.[1] Preliminary studies have suggested potential antibacterial properties, positioning it as a compound of interest for the development of novel therapeutic agents.[1] Furthermore, its nitrogen-rich structure lends itself to applications in the field of energetic materials. This guide provides a comprehensive overview of the available physicochemical properties, a detailed experimental protocol for its synthesis, and characterization data.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, some general properties can be inferred from supplier information and data on related compounds. The starting material for its synthesis, 1H-pyrazole-3-carbonitrile, is better characterized.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound1H-pyrazole-3-carbonitrile (Precursor)
CAS Number 61241-07-4[2]36650-74-5[3]
Molecular Formula C₄H₂N₄O₂[2]C₄H₃N₃[4]
Molar Mass 138.086 g/mol [2]93.09 g/mol [4]
Appearance Solid (inferred)Solid
Melting Point A related compound, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, has a melting point of 218–220 °C.[5]Not available
Boiling Point Not available317 °C at 760 mmHg[4]
Density Not available1.28 g/cm³[4]
Solubility Inferred to be soluble in polar organic solvents like DMSO.Not available
Flash Point Not available114 °C[4]

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of pyrazole rings.

Materials:

  • 1H-pyrazole-3-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Distilled water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 1H-pyrazole-3-carbonitrile. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with ethyl acetate.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization

Characterization of the synthesized this compound would typically involve the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyrazole ring and the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrazole ring, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the NO₂ group. A published study on a compound containing the this compound moiety reported its characterization by IR spectroscopy.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

While pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal and antifungal properties, specific information regarding the biological activity and signaling pathways of this compound is limited.[6] Preliminary research has indicated potential antibacterial effects, and it is considered a valuable building block for the synthesis of potential anticancer agents.[1] However, detailed studies on its mechanism of action and interaction with specific signaling pathways have not yet been reported in the available literature.

Synthesis Pathway Diagram

The synthesis of this compound can be visualized as a direct nitration of the precursor, 1H-pyrazole-3-carbonitrile.

Synthesis_Pathway Start 1H-pyrazole-3-carbonitrile Reagents Nitrating Agent(HNO₃/H₂SO₄) Start->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

References

Spectral Analysis of 4-nitro-1H-pyrazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available spectral data for the compound 4-nitro-1H-pyrazole-3-carbonitrile. Due to the limited availability of directly published spectra for this specific molecule, this document focuses on the characterization data of closely related analogs and the general principles of spectral interpretation for this class of compounds. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Spectroscopic Overview

This compound possesses a heterocyclic pyrazole core, substituted with a nitro group at the C4 position and a nitrile group at the C3 position. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. The expected spectral data would include signals corresponding to the pyrazole ring protons and carbons in NMR, characteristic vibrational frequencies for the nitrile and nitro groups in IR spectroscopy, and a definitive molecular ion peak in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
H5~ 8.5 - 9.0-The proton at the C5 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring nitrogen.
NH~ 13.0 - 14.0-The N-H proton of the pyrazole ring typically appears as a broad singlet at a high chemical shift.
C3-~ 110 - 115The carbon bearing the nitrile group.
C4-~ 145 - 150The carbon attached to the nitro group will be strongly deshielded.
C5-~ 130 - 135The chemical shift of this carbon is influenced by the adjacent nitro group and ring nitrogens.
CN-~ 115 - 120The carbon of the nitrile group.

Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra of a similar compound, as adapted from synthetic chemistry literature, is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (pyrazole)3200 - 3400Medium, Broad
C≡N stretch (nitrile)2220 - 2260Sharp, Medium to Strong
N=O stretch (nitro, asymmetric)1500 - 1560Strong
N=O stretch (nitro, symmetric)1340 - 1380Strong
C=N stretch (pyrazole ring)1580 - 1650Medium
C-N stretch (pyrazole ring)1400 - 1500Medium

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum can be recorded using a Potassium Bromide (KBr) pellet or as a thin film. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₄H₂N₄O₂
Molecular Weight138.08 g/mol
[M]+ or [M+H]+m/z 138 or 139

Expected Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the nitro group (NO₂), the nitrile group (CN), or other small neutral molecules from the pyrazole ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method and is more likely to show the molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Analysis IR_Analysis IR Data Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Elucidation and Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of related compounds and general spectroscopic principles. For definitive characterization, experimental data for this compound should be acquired and analyzed.

6-Prenylnaringenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Properties, Mechanisms, and Applications of a Promising Bioactive Flavonoid

Abstract

6-Prenylnaringenin (6-PN), a naturally occurring prenylflavonoid predominantly found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of 6-PN, with a focus on its physicochemical properties, multifaceted mechanisms of action, and its current and potential applications in research and drug development. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug discovery and development, offering structured data, detailed experimental methodologies, and visual representations of its molecular interactions.

Physicochemical Properties

6-Prenylnaringenin, a derivative of naringenin, is characterized by the presence of a prenyl group at the C-6 position of the A ring, a structural feature that significantly enhances its biological efficacy.[1] In its purified form, 6-PN appears as a crystalline, pale yellow solid.[2]

Table 1: Physicochemical Properties of 6-Prenylnaringenin

PropertyValueReference(s)
CAS Number 68236-13-5[3]
Molecular Formula C₂₀H₂₀O₅[3]
Molecular Weight 340.4 g/mol [3]
Melting Point 209–209.5 °C[2]
Water Solubility 1.55 mg/L[2]
Other Solubilities Readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol.[2][4]
Appearance Crystalline pale yellow solid[2]
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[3]

Biological Activities and Mechanisms of Action

6-Prenylnaringenin exhibits a broad spectrum of biological effects, including anticancer, neuroactive, and phytoestrogenic properties.[1] These activities are underpinned by its ability to interact with various cellular targets and signaling pathways.

Anticancer Activity

6-PN has demonstrated significant antiproliferative effects in various cancer cell lines.[4] Its anticancer mechanisms are multifaceted and include the induction of apoptosis-independent cell death and the inhibition of histone deacetylases (HDACs).[5][6]

Table 2: In Vitro Anticancer Activity of 6-Prenylnaringenin

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
PC-3Prostate Cancer18.4[4]
DU145Prostate Cancer29.1[4]

One of the key mechanisms underlying its anticancer potential is the inhibition of HDACs. In silico and in vitro studies have shown that 6-PN can fit into the binding pockets of HDACs, chelating the zinc ion essential for their enzymatic activity.[6] This leads to hyperacetylation of histones, altering gene expression and contributing to the reduction of cancer cell proliferation and viability.[6]

Phytoestrogenic and Chemopreventive Effects

6-Prenylnaringenin is recognized for its phytoestrogenic properties, although they are considered weaker than its isomer, 8-prenylnaringenin.[1] Its interaction with estrogen signaling pathways is complex and can lead to chemopreventive outcomes. 6-PN acts as an agonist for the aryl hydrocarbon receptor (AhR), which plays a crucial role in the metabolism of estrogens.[7][8]

Activation of AhR by 6-PN leads to the upregulation of cytochrome P450 enzymes, particularly CYP1A1.[7][8] This enzyme is responsible for the 2-hydroxylation of estrogens, a detoxification pathway that produces less carcinogenic metabolites.[7] Furthermore, 6-PN can induce the degradation of estrogen receptor alpha (ERα) through an AhR-dependent mechanism.[7] This dual action of activating a detoxification pathway while promoting the degradation of a key receptor in estrogen-dependent cancers highlights its potential as a chemopreventive agent.[1][7]

Below is a diagram illustrating the proposed signaling pathway for the chemopreventive action of 6-Prenylnaringenin.

G Signaling Pathway of 6-Prenylnaringenin in Estrogen Metabolism cluster_cell Cell PN 6-Prenylnaringenin AhR Aryl Hydrocarbon Receptor (AhR) PN->AhR activates ERa Estrogen Receptor α (ERα) PN->ERa induces degradation via AhR XRE Xenobiotic Response Element (XRE) AhR->XRE translocates to nucleus and binds Degradation ERα Degradation ERa->Degradation CYP1A1_gene CYP1A1 Gene ERa->CYP1A1_gene inhibits CYP1A1_protein CYP1A1 Enzyme CYP1A1_gene->CYP1A1_protein translates to Estrogen Estrogens CYP1A1_protein->Estrogen Metabolites 2-Hydroxylated (Detoxified) Estrogens Estrogen->Metabolites metabolized by XRE->CYP1A1_gene induces transcription

Caption: Proposed mechanism of 6-PN in promoting estrogen detoxification.

Neuroactive Properties

6-Prenylnaringenin exhibits neuroactive effects, primarily through its modulation of GABA-A receptors.[1][9] It acts as a positive allosteric modulator of these receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1][10] This modulation enhances the effect of GABA, leading to potential sedative, hypnotic, and analgesic effects.[1] Studies suggest a dual mode of action, where 6-PN may act as a positive allosteric modulator at the α+β- binding interface and as a null modulator at the flumazenil-sensitive α+γ2- binding interface.[10]

The following diagram illustrates the workflow for investigating the modulatory effects of 6-PN on GABA-A receptors.

G Experimental Workflow for GABAA Receptor Modulation start Prepare native GABAA receptors (e.g., from rat forebrain and cerebellum) assay [3H]EBOB Radioligand Binding Assay start->assay treatment Incubate receptors with: - GABA - [3H]EBOB - 6-Prenylnaringenin (various concentrations) assay->treatment flumazenil Perform competitive binding assay with Flumazenil assay->flumazenil measurement Measure displacement of [3H]EBOB treatment->measurement analysis Calculate IC50 values for GABA potentiation measurement->analysis conclusion Determine binding site and allosteric modulation mechanism analysis->conclusion flumazenil->conclusion

Caption: Workflow for assessing 6-PN's effect on GABA-A receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of 6-Prenylnaringenin's biological activities.

Protocol: MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of 6-PN on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 6-Prenylnaringenin (dissolved in DMSO)

  • 17β-Estradiol (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Hormone Deprivation: Before the experiment, switch the cells to DMEM with 5% charcoal-stripped FBS for 3-4 days to deprive them of estrogens.

  • Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 5 x 10³ cells per well. Allow the cells to attach for 24 hours.

  • Treatment: Replace the medium with fresh hormone-deprived medium containing various concentrations of 6-PN, 17β-estradiol (as a positive control), or vehicle (DMSO) alone.

  • Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatment medium on day 3.

  • MTT Assay: On day 6, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell proliferation as a percentage of the vehicle control and determine the IC₅₀ value for 6-PN.

Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay (XRE-Luciferase Reporter Assay)

This assay measures the ability of 6-PN to activate the AhR signaling pathway.[8]

Materials:

  • HepG2 or MCF-7 cells

  • Transient transfection reagent

  • XRE-luciferase reporter plasmid

  • β-galactosidase expression vector (for normalization)

  • 6-Prenylnaringenin (dissolved in DMSO)

  • TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) (positive control)

  • Luciferase assay system

  • β-galactosidase assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed HepG2 or MCF-7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the β-galactosidase expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 6-PN, TCDD, or vehicle (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • β-galactosidase Assay: Measure the β-galactosidase activity in the same cell lysates for normalization of transfection efficiency.

  • Analysis: Normalize the luciferase activity to the β-galactosidase activity and express the results as fold induction over the vehicle control.

Applications and Future Perspectives

6-Prenylnaringenin's diverse biological activities make it a compound of significant interest for various applications.

  • Menopausal Symptoms: Due to its phytoestrogenic properties, 6-PN is already used in commercially available hop extracts for the non-hormonal treatment of menopausal symptoms.[1]

  • Cancer Therapy and Prevention: Its anticancer and chemopreventive mechanisms suggest its potential as a lead compound for the development of novel cancer therapies, particularly for hormone-dependent cancers.[1] Further research is warranted to explore its efficacy and safety in vivo.

  • Neuropharmacology: The modulatory effects of 6-PN on GABA-A receptors open avenues for its investigation as a potential sedative, hypnotic, or analgesic agent.[1]

  • Antimicrobial Agent: 6-PN also exhibits broad and potent antimicrobial properties, suggesting its potential use in combating infectious diseases.[1]

Future research should focus on elucidating the precise molecular mechanisms of 6-PN in more detail, conducting in vivo studies to validate its therapeutic potential, and exploring its pharmacokinetic and pharmacodynamic profiles to optimize its delivery and efficacy.

Conclusion

6-Prenylnaringenin is a remarkable natural compound with a wide array of promising biological activities. Its well-defined physicochemical properties, coupled with its multifaceted mechanisms of action, position it as a strong candidate for further investigation in the fields of oncology, endocrinology, and neuropharmacology. This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of this versatile flavonoid.

References

Navigating the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Nitro-1H-pyrazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The introduction of a nitro group and a carbonitrile moiety, as seen in 4-nitro-1H-pyrazole-3-carbonitrile, creates a versatile building block for the synthesis of novel therapeutic agents.[3] Preliminary research has highlighted the potential of derivatives from this core structure, particularly in the realms of antimicrobial and anticancer applications.[3][4] This in-depth technical guide consolidates the available scientific information on the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in future research and development endeavors.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives and structurally related compounds has yielded promising quantitative data, primarily in the areas of anticancer and antimicrobial activity. The following tables summarize key findings from the literature, providing a comparative overview of the potency of these compounds against various cell lines and microbial strains.

Anticancer Activity

The cytotoxicity of pyrazole derivatives, including those with nitrophenyl substituents, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potential of these compounds.

Compound/DerivativeCell LineActivity MetricValueReference
1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileMCF-7 (Breast Cancer)IC5070.65 µM[5]
3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileMCF-7 (Breast Cancer)IC5043.41 µM[5]
1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-iodophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileMCF-7 (Breast Cancer)IC5030.68 µM[5]
(Z)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3-phenyl-2-(2-phenylhydrazono)-1,2,3,4-tetrahydropyrimidine-5-carbonitrileMCF-7 (Breast Cancer)IC5044.99 µM[5]
Antimicrobial Activity

Derivatives of pyrazole have demonstrated notable activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideEscherichia coliMIC0.25[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisMIC0.25[6]
(E)-N'-(4-nitrobenzylidene)-5-hydroxy-3-methyl-1H-pyrazole-4-carbohydrazideAspergillus nigerMIC1[6]
Pyrano[2,3-c] pyrazole derivative 5cEscherichia coliMIC6.25[7]
Pyrano[2,3-c] pyrazole derivative 5cKlebsiella pneumoniaeMIC6.25[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of pyrazole derivatives. These protocols are provided to ensure reproducibility and to serve as a foundation for future studies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (pyrazole derivatives)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA, perform a cell count, and seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours of incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.[8]

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the determination of the antimicrobial activity of pyrazole derivatives using the agar well diffusion method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) discs or solutions

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar plates.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, include a solvent control, and a positive control with a standard antimicrobial agent.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.[6]

  • Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a broth microdilution method is typically employed, where serial dilutions of the compounds are prepared in liquid growth medium in a 96-well plate, followed by inoculation with the test microorganism. The MIC is the lowest concentration that shows no visible growth after incubation.[7]

Visualizing the Workflow

To better understand the logical flow of the experimental processes described, the following diagrams, generated using the DOT language, illustrate a typical workflow for evaluating the biological activity of novel compounds.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Cytotoxicity Screening cluster_outcome Outcome synthesis Synthesis of this compound Derivatives dissolution Dissolution in DMSO to create stock solutions synthesis->dissolution treatment Treatment with serial dilutions of pyrazole derivatives dissolution->treatment cell_culture Culturing of Human Cancer Cell Lines (e.g., MCF-7) cell_seeding Seeding cells into 96-well plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation for 24-48 hours treatment->incubation mtt_assay MTT Assay to assess cell viability incubation->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis outcome Identification of lead compounds with potent anticancer activity data_analysis->outcome

Caption: Workflow for Anticancer Activity Screening.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_mic MIC Determination cluster_result Result compound_prep Preparation of test compound solutions in a suitable solvent compound_addition Adding test compounds and controls to wells compound_prep->compound_addition media_prep Preparation and sterilization of agar growth media plate_prep Pouring agar plates and spreading inoculum media_prep->plate_prep inoculum_prep Preparation of standardized microbial inoculum inoculum_prep->plate_prep well_creation Creating wells in the agar plate_prep->well_creation well_creation->compound_addition incubation Incubation of plates (24-72 hours) compound_addition->incubation measurement Measurement of the zone of inhibition incubation->measurement mic Broth microdilution to determine Minimum Inhibitory Concentration (MIC) measurement->mic result Identification of compounds with significant antimicrobial activity mic->result

Caption: Workflow for Antimicrobial Activity Screening.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in nitropyrazole scaffolds. The presence of one or more nitro groups significantly influences the chemical behavior of the nitrile moiety, rendering it susceptible to a variety of transformations that are crucial for the synthesis of diverse functionalized pyrazole derivatives for applications in medicinal chemistry and materials science. This document details key reactions, including hydrolysis, reduction, nucleophilic addition of organometallic reagents, and [3+2] cycloaddition, supported by experimental protocols, quantitative data, and logical workflow diagrams.

Influence of the Nitro Group on Nitrile Reactivity

The electron-withdrawing nature of the nitro group plays a pivotal role in activating the pyrazole ring and, consequently, the attached nitrile group. This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. The position of the nitro group relative to the nitrile group can also exert a significant influence on reactivity, with studies on isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles showing that a nitro group at the 5-position results in much higher reactivity towards nucleophilic substitution compared to a nitro group at the 3-position[1]. This heightened reactivity is a key consideration in designing synthetic routes involving nitropyrazole intermediates.

Key Transformations of the Nitrile Group in Nitropyrazoles

The activated nitrile group in nitropyrazoles can undergo several important transformations, providing access to a range of valuable functional groups.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in nitropyrazoles to form carboxamides and subsequently carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base. The strong electron-withdrawing effect of the nitro group facilitates the addition of water or hydroxide ions to the nitrile carbon.

General Experimental Protocol for Base-Catalyzed Hydrolysis:

A solution of the nitropyrazole carbonitrile in a suitable solvent (e.g., ethanol, methanol) is treated with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by acidification to precipitate the carboxylic acid or by extraction to isolate the amide. For instance, 3-nitro-4-cyanopyrazole has been successfully converted to 3-nitro-4-carboxamidopyrazole and 3-nitro-4-carboxylpyrazole[1].

ReactantProductReagents and ConditionsYieldReference
3-Nitro-4-cyanopyrazole3-Nitro-4-carboxamidopyrazoleH₂SO₄ (conc.), 20°C-[1]
3-Nitro-4-cyanopyrazole3-Nitro-4-carboxylpyrazoleH₂SO₄ (conc.), 100°C, 1 h-[1]

Note: Specific yield data for these transformations were not available in the cited abstract.

Experimental Workflow for Base-Catalyzed Hydrolysis of Nitropyrazole Carbonitrile

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup_acid Work-up for Carboxylic Acid cluster_workup_amide Work-up for Amide A Dissolve Nitropyrazole Carbonitrile in Alcohol (e.g., EtOH) B Add Aqueous Base (e.g., 10% NaOH) A->B C Stir at Room Temperature or Heat (e.g., 60°C) B->C D Monitor by TLC C->D E1 Concentrate Reaction Mixture D->E1 Reaction Complete E2 Concentrate Reaction Mixture D->E2 Reaction Complete F1 Dilute with Water E1->F1 G1 Acidify with HCl to pH ~3 F1->G1 H1 Extract with Organic Solvent (e.g., DCM) G1->H1 I1 Dry and Concentrate Organic Layer H1->I1 J1 Purify by Column Chromatography I1->J1 F2 Extract with Organic Solvent E2->F2 G2 Dry and Concentrate Organic Layer F2->G2 H2 Purify by Column Chromatography G2->H2

Caption: Workflow for the hydrolysis of nitropyrazole carbonitriles.

Reduction to Aminomethylpyrazoles

The reduction of the nitrile group to a primary amine offers a route to aminomethylpyrazole derivatives, which are valuable building blocks in medicinal chemistry. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Care must be taken as the nitro group is also susceptible to reduction. Selective reduction of the nitrile in the presence of a nitro group can be challenging and may require specific reagents or conditions.

General Experimental Protocol for Reduction with LiAlH₄:

To a solution of the nitropyrazole carbonitrile in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of LiAlH₄ is added portion-wise at a low temperature (e.g., 0°C). The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion. After the reaction is complete, it is carefully quenched with water and an aqueous base to decompose the excess hydride and aluminum salts. The product is then extracted with an organic solvent.

Logical Flow for Nitrile Reduction

G Start Nitropyrazole Carbonitrile Reagent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Catalyst) Start->Reagent Intermediate Imine Intermediate Reagent->Intermediate Nucleophilic Hydride Addition Product Aminomethylpyrazole Intermediate->Product Further Reduction & Work-up

Caption: Generalized pathway for the reduction of a nitrile group.

Addition of Organometallic Reagents to form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a powerful method for the synthesis of ketones. The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate, which is then hydrolyzed to the corresponding ketone upon acidic work-up. A key consideration when working with N-unsubstituted pyrazoles is the presence of the acidic N-H proton, which will react with the organometallic reagent. This necessitates the use of at least two equivalents of the organometallic reagent or a protection strategy for the pyrazole nitrogen.

General Experimental Protocol for Grignard Reaction:

To a solution of the nitropyrazole carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (at least 2 equivalents) is added dropwise at a low temperature. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete. The reaction is then quenched with an aqueous acid solution (e.g., HCl), and the resulting ketone is isolated by extraction and purified.

Specific examples with yields for the reaction of Grignard reagents with nitropyrazole carbonitriles are not well-documented in the available literature.

Workflow for Grignard Reaction with Nitropyrazole Carbonitrile

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Nitropyrazole Carbonitrile in Dry Ether/THF B Add Grignard Reagent (≥ 2 eq.) dropwise at low temp. A->B C Stir at RT or Heat B->C D Monitor by TLC C->D E Quench with Aqueous Acid (e.g., HCl) D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate Organic Layer F->G H Purify Ketone Product G->H

Caption: Experimental workflow for the synthesis of ketones from nitropyrazole carbonitriles.

[3+2] Cycloaddition with Azides to form Tetrazoles

The [3+2] cycloaddition of an azide source, such as sodium azide, to a nitrile is a widely used and efficient method for the synthesis of 5-substituted-1H-tetrazoles. These nitrogen-rich heterocycles are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction can be promoted by various catalysts, including Lewis and Brønsted acids.

General Experimental Protocol for Tetrazole Synthesis:

A mixture of the nitropyrazole carbonitrile, sodium azide, and a catalyst (e.g., zinc chloride, ammonium chloride, or silica sulfuric acid) in a suitable solvent like N,N-dimethylformamide (DMF) or water is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the tetrazole product is typically precipitated by acidification with an acid like hydrochloric acid. The solid product is then collected by filtration and purified by recrystallization. For example, the synthesis of pyrazole-tetrazole hybrid compounds often involves the conversion of a cyano group on the pyrazole ring to a tetrazole ring using sodium azide[2].

ReactantProductReagents and ConditionsYieldReference
Pyrazole with nitrile groupPyrazole-tetrazole esterNaN₃, DMF-[2]
Pyrazole with nitrile groupMethylene-linked pyrazole-tetrazoleNaN₃, ZnCl₂, H₂O-[2]
Benzonitrile5-Phenyl-1H-tetrazoleNaN₃, NH₄Cl, DMF, heat22%[3]

Note: Specific yields for the conversion of nitropyrazole carbonitriles to tetrazoles were not found in the provided search results, but the general applicability of the reaction is established.

Logical Diagram for Tetrazole Synthesis

G Nitropyrazole_Nitrile Nitropyrazole Carbonitrile Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Nitropyrazole_Nitrile->Catalyst Azide Azide Source (e.g., NaN₃) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Activated_Nitrile Activated Nitrile Intermediate Catalyst->Activated_Nitrile Activated_Nitrile->Azide Activated_Nitrile->Cycloaddition Tetrazole_Product 5-(Nitropyrazolyl)- 1H-tetrazole Cycloaddition->Tetrazole_Product

Caption: Key steps in the synthesis of nitropyrazolyl-tetrazoles.

Conclusion

The nitrile group in nitropyrazoles is a versatile functional handle that can be transformed into a variety of other important chemical moieties. The activating effect of the nitro group enhances the susceptibility of the nitrile to nucleophilic attack, facilitating reactions such as hydrolysis, reduction, and addition of organometallic reagents. Furthermore, the nitrile group readily participates in [3+2] cycloaddition reactions to form tetrazoles. While general protocols for these transformations are well-established, there is a need for more detailed studies and documentation of these reactions specifically on nitropyrazole substrates to establish optimal conditions and fully explore their synthetic potential. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of nitropyrazoles in the development of novel compounds.

References

An In-depth Technical Guide to the Electrophilic Substitution and Functionalization of 4-Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-nitropyrazole scaffold is a cornerstone in the development of energetic materials and a valuable intermediate in medicinal chemistry.[1][2] While the pyrazole ring is inherently susceptible to electrophilic attack, the presence of a powerful electron-withdrawing nitro group at the C-4 position fundamentally alters its reactivity, presenting significant challenges for classical electrophilic aromatic substitution (SEAr). This technical guide provides a comprehensive overview of the reactivity of 4-nitropyrazoles, focusing on the deactivating influence of the nitro group. It details the limited scope of direct C-H electrophilic substitution and explores crucial alternative functionalization pathways, including N-alkylation and modern transition-metal-catalyzed C-H activation, which enable the synthesis of diverse and complex derivatives. This document serves as a critical resource, furnishing detailed experimental protocols, quantitative data, and mechanistic diagrams to guide synthetic strategies.

Core Concepts: Reactivity of the 4-Nitropyrazole Ring

The pyrazole ring is an electron-rich five-membered heterocycle containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). In its unsubstituted form, it readily undergoes electrophilic substitution, with the C-4 position being the most electronically enriched and sterically accessible site for attack.[3][4] Common electrophilic substitutions such as nitration, halogenation, and sulfonation preferentially occur at this position.[3][5]

The introduction of a nitro group (NO₂) at the C-4 position drastically changes this landscape. The nitro group is one of the strongest deactivating groups, exerting its influence through two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyrazole ring through the sigma bond framework.

  • Resonance Effect (-R): The nitro group withdraws electron density from the pi system of the ring, which can be visualized through resonance structures. This effect significantly reduces the nucleophilicity of the ring carbons.

Consequently, the 4-nitropyrazole ring is highly electron-deficient and strongly deactivated towards attack by electrophiles. Any potential, albeit difficult, electrophilic substitution is directed towards the C-3 and C-5 positions. This inherent lack of reactivity has spurred the development of alternative strategies to functionalize the 4-nitropyrazole core.

Figure 1. Logical relationship illustrating the deactivating effect of the 4-nitro group.

Electrophilic Substitution and Alternative Functionalization Reactions

Due to the strong deactivation, classical electrophilic substitution reactions like Friedel-Crafts acylation and sulfonation on 4-nitropyrazole are generally not feasible.[6] However, a few key transformations are possible under specific conditions, alongside more synthetically viable alternative approaches.

Further Nitration

Despite the deactivation, it is possible to introduce additional nitro groups onto the 4-nitropyrazole ring under harsh nitrating conditions to produce energetic materials like 3,4-dinitropyrazole.[1] This subsequent nitration occurs at the C-3 or C-5 position.

N-Alkylation

The most common and synthetically useful reaction of 4-nitropyrazole is N-alkylation. The acidic N-H proton can be readily removed by a base, generating a pyrazolate anion. This anion acts as a potent nucleophile, reacting with various electrophiles (e.g., alkyl halides) to yield N1-substituted derivatives.[7][8] This reaction is not an electrophilic substitution on the carbon framework but is the principal method for elaborating the 4-nitropyrazole scaffold.

C-H Activation and Arylation

Modern synthetic methods bypass the need for a highly nucleophilic ring by using transition-metal catalysts. Palladium-catalyzed C-H activation has emerged as a powerful strategy to functionalize the electron-deficient 4-nitropyrazole ring.[9] This approach typically requires a directing group on the N1 position and allows for the regioselective introduction of aryl groups at the C-5 position, a transformation not achievable through classical SEAr.

G cluster_C_Sub C-Substitution Pathways cluster_N_Sub N-Substitution Pathway start 4-Nitropyrazole nitration Further Nitration (Harsh Conditions) start->nitration Electrophilic Attack ch_activation C-H Activation (Pd-Catalyzed) start->ch_activation Requires N1- Directing Group alkylation N-Alkylation (Base + R-X) start->alkylation Nucleophilic Attack by N product_dinitro 3,4-Dinitropyrazole nitration->product_dinitro HNO₃/H₂SO₄ product_aryl N1-R-5-Aryl-4-Nitropyrazole ch_activation->product_aryl Ar-X, Pd(OAc)₂ product_alkyl N1-Alkyl-4-Nitropyrazole alkylation->product_alkyl

Figure 2. Major functionalization pathways for the 4-nitropyrazole core.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key transformations involving the 4-nitropyrazole core.

Reaction TypeSubstrateReagents & ConditionsProductYield (%)Reference
NitrationPyrazolefuming HNO₃ (90%) / fuming H₂SO₄ (20%), 50°C, 1.5 h4-Nitropyrazole85%[1]
NitrationPyrazoleconc. HNO₃ / conc. H₂SO₄, reflux, 6 h4-Nitropyrazole56%[1][2]
N-Alkylation4-NitropyrazoleNaH, Iodomethane, Acetonitrile, RT, 16 h1-Methyl-4-nitropyrazoleHigh (not specified)[7]
N-Amination4-NitropyrazoleNH₂OSO₃H, K₂CO₃1-Amino-4-nitropyrazoleHigh (not specified)[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration of Pyrazole[1]

This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.

Workflow Diagram:

G cluster_prep Step 1: Pyrazole Sulfate Formation cluster_nitration Step 2: Nitration cluster_workup Step 3: Work-up & Isolation A Add Pyrazole to conc. H₂SO₄ at 0°C B Stir to form Pyrazole Sulfate A->B D Add Nitrating Mixture to Pyrazole Sulfate solution B->D C Prepare Nitrating Mixture: fuming HNO₃ + fuming H₂SO₄ C->D E Heat reaction to 50°C for 1.5 hours F Cool reaction mixture E->F G Pour onto crushed ice F->G H Filter the precipitate G->H I Wash with cold water H->I J Dry to obtain 4-Nitropyrazole I->J

Figure 3. Experimental workflow for the synthesis of 4-nitropyrazole.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% oleum)

Procedure:

  • In a reaction vessel equipped with a stirrer and thermometer, cool concentrated sulfuric acid.

  • Slowly add pyrazole to the cooled sulfuric acid while maintaining a low temperature (0-5°C) to form pyrazole sulfate.

  • In a separate vessel, prepare the nitrating agent by carefully mixing fuming nitric acid and fuming sulfuric acid.

  • Slowly add the nitrating agent to the pyrazole sulfate solution, ensuring the temperature does not exceed 10°C. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

  • After the addition is complete, slowly warm the reaction mixture to 50°C and maintain this temperature for 1.5 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • A white precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acid.

  • Dry the product under vacuum to yield pure 4-nitropyrazole (Yield: up to 85%).[1]

Protocol 2: N-Alkylation of 4-Nitropyrazole (General Procedure)[7]

This protocol describes the synthesis of 1-methyl-4-nitropyrazole as a representative example.

Materials:

  • 4-Nitropyrazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous acetonitrile.

  • Carefully add sodium hydride (1.1 equivalents) to the solvent.

  • Add 4-nitropyrazole (1.0 equivalent) portion-wise to the stirred suspension at room temperature. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full formation of the pyrazolate anion.

  • Slowly add iodomethane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 1-methyl-4-nitropyrazole.

Conclusion

The 4-nitropyrazole core, while foundational, presents a significant synthetic challenge due to the strong deactivating nature of the C-4 nitro substituent, which renders the ring recalcitrant to classical electrophilic aromatic substitution. This guide has delineated the electronic principles governing this reactivity and has shown that direct C-functionalization via SEAr is limited to harsh nitration conditions. The primary avenues for molecular elaboration involve nucleophilic attack at the N1 position (N-alkylation) and modern, transition-metal-catalyzed C-H activation at the C-5 position. For researchers and drug development professionals, understanding these distinct reactivity patterns is paramount. A successful synthetic strategy will leverage these alternative pathways rather than relying on traditional electrophilic substitution, thereby unlocking the full potential of the 4-nitropyrazole scaffold for creating novel chemical entities.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery & Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds.[1] Among the diverse array of pyrazole-based building blocks, 4-nitro-1H-pyrazole-3-carbonitrile has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents. Its unique molecular architecture, featuring a pyrazole ring functionalized with both a nitro and a nitrile group, provides a rich platform for chemical modification, enabling the generation of diverse compound libraries with a wide range of pharmacological activities.[2][3] This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its derivatization into potent anticancer and anti-infective agents. We will explore key synthetic pathways, present quantitative biological data, and provide detailed experimental protocols to support further research and development in this promising area.

From Nitro-pyrazole to Bioactive Derivatives: A Synthetic Overview

The primary strategic value of this compound lies in the versatility of its nitro and nitrile functionalities. The nitro group can be readily reduced to a primary amine, yielding 4-amino-1H-pyrazole-3-carbonitrile, a key intermediate for the construction of fused heterocyclic systems. The nitrile group, on the other hand, can be transformed into various functional groups such as amides, amines, or carboxylic acids, offering multiple avenues for derivatization.[3]

A particularly fruitful application of this scaffold is the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have demonstrated significant potential as kinase inhibitors.[4] The general synthetic workflow involves the initial reduction of the nitro group, followed by cyclization of the resulting 4-amino-1H-pyrazole-3-carbonitrile with various electrophilic reagents.

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidines This compound This compound 4-Amino-1H-pyrazole-3-carbonitrile 4-Amino-1H-pyrazole-3-carbonitrile This compound->4-Amino-1H-pyrazole-3-carbonitrile Nitro Group Reduction Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines 4-Amino-1H-pyrazole-3-carbonitrile->Pyrazolo[3,4-d]pyrimidines Cyclization with Electrophiles Bioactive Derivatives Bioactive Derivatives Pyrazolo[3,4-d]pyrimidines->Bioactive Derivatives Further Functionalization

Caption: Synthetic workflow from the starting material to bioactive derivatives.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound, particularly the resulting pyrazolo[3,4-d]pyrimidines, have shown significant promise as anticancer agents by targeting various protein kinases and other crucial components of cancer cell signaling.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" for the development of protein kinase inhibitors, acting as an ATP mimic that can bind to the hinge region of the kinase active site.[5][6]

Table 1: Anticancer and Kinase Inhibitory Activities of Pyrazole Derivatives

Compound ClassTarget/Cell LineReported Activity (IC50)Reference
Pyrazoline derivativeHepG-2 (Liver Cancer)3.57 µM[7]
Pyrazole derivativesMCF-7 (Breast Cancer)5.8 - 9.3 µM[7]
Thiazolyl-pyrazolineEGFR TK0.06 µM[7]
Thiazolyl-pyrazolineMCF-7 (Breast Cancer)0.07 µM[7]
Pyrazolin-5-one derivativeMCF-7, HepG2, HCT-1160.2 - 3.4 µM[8]
Pyrazole-based Aurora A kinase inhibitorAurora A Kinase0.16 µM[9]
Pyrazole-based Aurora A kinase inhibitorHCT116 (Colon Cancer)0.39 µM[9]
Pyrazole-based CDK1 inhibitorCDK11.52 - 2.38 µM[9]
Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)2.24 µM[9]
Pyrazolo[3,4-d]pyrimidineOVCAR-4 (Ovarian Cancer)1.74 µM[4]
Pyrazolo[3,4-d]pyrimidineACHN (Renal Cancer)5.53 µM[4]
Pyrazolo[3,4-d]pyrimidineNCI-H460 (Lung Cancer)4.44 µM[4]
Pyrazolo[3,4-d]pyrimidine-based PKD inhibitorPKD17 - 35 nM[10]

mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[3][8][11][12][13] 4-Aminopyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of mTOR.[14]

mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1/TSC2 TSC1/TSC2 AKT->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Inhibits S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Pyrazolo_Derivative 4-Aminopyrazolo[3,4-d]pyrimidine Pyrazolo_Derivative->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the inhibitory action of a pyrazole derivative.

IGF-1R/Src Signaling Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase pathways are implicated in cancer cell proliferation, survival, and metastasis.[5][15][16][17] Dual inhibition of IGF-1R and Src has been explored as a therapeutic strategy.[14]

IGF1R_Src_Pathway IGF-1R IGF-1R IRS-1 IRS-1 IGF-1R->IRS-1 Src Src IGF-1R->Src PI3K PI3K IRS-1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival FAK FAK Src->FAK Proliferation Proliferation FAK->Proliferation Metastasis Metastasis FAK->Metastasis Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Derivative->IGF-1R Inhibition Pyrazolo_Derivative->Src Inhibition

Caption: The interconnected IGF-1R and Src signaling pathways as targets.

Inhibition of Urokinase Plasminogen Activator (uPA)

The urokinase plasminogen activator (uPA) system plays a critical role in cancer invasion and metastasis by promoting the degradation of the extracellular matrix.[1][7][14][18][19] Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit uPA, representing a promising anti-metastatic strategy.[20]

uPA_Pathway uPAR uPA Receptor (uPAR) Plasminogen Plasminogen uPAR->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin MMPs Matrix Metalloproteinases Plasmin->MMPs Activates ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Invasion_Metastasis Cancer Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative uPA uPA Pyrazolo_Derivative->uPA Inhibition

Caption: The uPA-mediated proteolytic cascade in cancer metastasis.

Anti-Infective Potential

Preliminary research has highlighted the potential of this compound and its derivatives as antibacterial agents.[2][11][17] The broader class of pyrazole derivatives has demonstrated a wide spectrum of anti-infective properties, including antibacterial and antifungal activities.[15]

Table 2: Anti-infective Activity of Pyrazole Derivatives

CompoundOrganismActivity (MIC)Reference
Pyrazole derivative 3E. coli0.25 µg/mL[16][18]
Pyrazole derivative 4S. epidermidis0.25 µg/mL[16][18]
Pyrazole derivative 2A. niger1 µg/mL[16][18]
Pyrazole-thiazole hybridsS. aureus, K. planticola1.9 - 3.9 µg/mL[15]

Experimental Protocols

Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (a derivative of 4-amino-1H-pyrazole-3-carbonitrile)

This protocol describes the synthesis of a 4-amino-1H-pyrazole-3-carbonitrile derivative, which is a key intermediate for further elaboration into more complex heterocyclic systems.

Procedure: A mixture of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (2.89 g, 10 mmol) and hydrazine hydrate (1.0 mL, 20 mmol) in dioxane (20 mL) was heated under reflux for 3 hours. The reaction mixture was then allowed to cool to room temperature. The solid product that separated was collected by filtration and crystallized from dioxane.[21]

  • Yield: 93% (1.71 g)

  • Appearance: Buff crystals

  • Melting Point: 200-202 °C

  • IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)

  • ¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

  • MS (m/z): 184 (M⁺)[21]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Procedure:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in an appropriate medium supplemented with 10% fetal bovine serum.

  • Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[12]

Conclusion and Future Directions

This compound is a highly versatile and reactive building block with significant potential in medicinal chemistry. Its efficient conversion into 4-amino-1H-pyrazole-3-carbonitrile provides a gateway to the synthesis of a wide range of bioactive molecules, most notably pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases and other key targets in cancer signaling pathways. Furthermore, the anti-infective properties of pyrazole derivatives warrant further investigation.

Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this compound to optimize their potency and selectivity for specific biological targets. The development of more efficient and sustainable synthetic methodologies will also be crucial for the practical application of these compounds in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to further unlock the therapeutic potential of this promising scaffold.

References

The Cornerstone of Complex Heterocycles: A Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and functional materials. Among the diverse array of substituted pyrazoles, 4-nitro-1H-pyrazole-3-carbonitrile (CAS No. 61241-07-4) has emerged as a particularly versatile and powerful building block.[1] Its unique trifunctional nature, featuring a pyrazole ring, a nitro group, and a nitrile moiety, offers a wealth of opportunities for the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to empower researchers in their scientific endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis. The table below summarizes key data for the parent compound and a selection of its derivatives, providing a valuable resource for characterization and reaction monitoring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
This compoundC₄H₂N₄O₂138.08Not Reported
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄184.20200-202IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) ¹H NMR (DMSO-d₆): δ 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)[2]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileC₁₀H₇ClN₄218.65218-220IR (cm⁻¹): 3348, 3302 (NH₂), 3137 (NH), 2223 (CN) ¹H NMR (DMSO-d₆): δ 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH)[2]
5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₂₂H₁₅N₇O₃425.40149-151IR (cm⁻¹): 3461, 3307 (NH), 3037 (OH), 2189 (CN), 1662 (N=N), 1515, 1340 (NO₂) ¹H NMR (DMSO-d₆): δ 6.78–7.30 (m, 6H), 7.49–7.54 (m, 1H), 7.96–8.02 (m, 2H), 8.16 (s, 1H), 8.23–8.25 (m, 1H), 8.34–8.39 (m, 1H), 10.27 (s, 1H, OH)[3]

Synthesis of this compound

The introduction of a nitro group at the C4 position of the pyrazole ring is a key transformation in the synthesis of the title compound. While specific literature detailing the synthesis of this compound is not abundant, a robust protocol can be devised based on established nitration methodologies for pyrazole derivatives. The following experimental protocol is a representative procedure adapted from the nitration of pyrazole.[4]

Experimental Protocol: Nitration of 1H-pyrazole-3-carbonitrile

Materials:

  • 1H-pyrazole-3-carbonitrile

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Deionized Water

  • Ethyl Ether

  • Hexane

Procedure:

  • Preparation of Nitrating Mixture: In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. Cool the flask in an ice-water bath and slowly add 6.3 mL (0.15 mol) of fuming nitric acid via the dropping funnel, ensuring the temperature is maintained between 0 and 10°C. Stir the mixture at this temperature for 30 minutes to generate the nitrosulfuric acid.[4]

  • Formation of Pyrazole Sulfate: In a separate flask, cautiously add 1H-pyrazole-3-carbonitrile (0.1 mol) to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes to ensure the formation of the pyrazole sulfate salt.

  • Nitration Reaction: Cool the flask containing the pyrazole sulfate salt in an ice-water bath. Slowly add the prepared nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate solution. After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.[4]

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice water, which should result in the precipitation of a white solid. Collect the solid by filtration and wash it with ice water.

  • Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a mixture of ethyl ether and hexane to obtain pure this compound.

Logical Workflow for the Synthesis of this compound

G cluster_0 Nitrating Mixture Preparation cluster_1 Substrate Preparation cluster_2 Nitration and Work-up fuming_h2so4 Fuming H₂SO₄ nitrosulfuric_acid Nitrosulfuric Acid fuming_h2so4->nitrosulfuric_acid 0-10°C fuming_hno3 Fuming HNO₃ fuming_hno3->nitrosulfuric_acid 0-10°C reaction Nitration (50°C, 1.5h) nitrosulfuric_acid->reaction pyrazole_cn 1H-Pyrazole-3-carbonitrile pyrazole_sulfate Pyrazole Sulfate pyrazole_cn->pyrazole_sulfate conc_h2so4 Conc. H₂SO₄ conc_h2so4->pyrazole_sulfate pyrazole_sulfate->reaction workup Work-up (Ice Water) reaction->workup filtration Filtration workup->filtration crude_product Crude Product filtration->crude_product purification Recrystallization (Ether/Hexane) crude_product->purification final_product This compound purification->final_product

Caption: A schematic overview of the synthesis of this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the nitro and nitrile groups on the pyrazole ring makes this compound an exceptionally useful precursor for a variety of heterocyclic systems. The electron-withdrawing nature of these groups activates the pyrazole ring for nucleophilic attack and provides functional handles for subsequent transformations.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of aminopyrazoles, which can be readily derived from this compound via reduction of the nitro group, is in the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.

Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis

G start This compound reduction Reduction (e.g., H₂/Pd-C) start->reduction aminopyrazole 3-Amino-1H-pyrazole-4-carbonitrile reduction->aminopyrazole cyclocondensation Cyclocondensation (H₂SO₄, Acetic Acid) aminopyrazole->cyclocondensation diketone 1,3-Diketone diketone->cyclocondensation product Pyrazolo[1,5-a]pyrimidine cyclocondensation->product

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile from a Substituted Aminopyrazole

This protocol, adapted from a known procedure, illustrates the cyclocondensation step. The initial reduction of this compound to the corresponding aminopyrazole is a standard procedure that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl).

Materials:

  • Substituted 5-aminopyrazole (derived from this compound)

  • 1,3-Diketone (e.g., ethyl 3-oxohexanoate)

  • Acetic Acid

  • Concentrated Sulfuric Acid

  • Ice-water

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1 mmol) in acetic acid (20 mL), add the 1,3-diketone (2 mmol) and one drop of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Add ice-water (10 mL) to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield the corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data for Representative Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundYield (%)Melting Point (°C)
7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile89297-299
5-Methyl-7-oxo-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile88370-372
2-[(2,3-Dimethylphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile94209-210

This compound is a high-value building block that offers synthetic chemists a reliable and versatile platform for the construction of diverse and complex heterocyclic frameworks. The presence of the nitro and nitrile functionalities provides multiple reactive sites that can be selectively manipulated to achieve a wide range of molecular architectures, most notably the medicinally relevant pyrazolo[1,5-a]pyrimidine core. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of new chemical space and accelerating the discovery of novel therapeutic agents and advanced materials. The continued investigation into the reactivity of this potent synthon is sure to unveil even more of its synthetic potential in the years to come.

References

An In-depth Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-nitro-1H-pyrazole-3-carbonitrile (CAS RN: 61241-07-4) is a member of the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a well-recognized pharmacophore present in numerous approved drugs, highlighting its significance in medicinal chemistry.[2] The presence of both an electron-withdrawing nitro group and a versatile nitrile functionality makes this compound an exceptionally reactive and useful intermediate for constructing complex heterocyclic systems, which are central to the development of novel therapeutic agents and advanced materials.[1] This guide aims to consolidate the current knowledge on this compound, with a focus on its chemical synthesis, physical properties, and documented applications.

Physicochemical Properties

While detailed characterization data from primary literature is scarce, information from chemical suppliers provides a general overview of the physicochemical properties of this compound.

PropertyValueReference
CAS Number 61241-07-4[3]
Molecular Formula C₄H₂N₄O₂[3]
Molecular Weight 138.08 g/mol [3]
Appearance Solid (usually a white to off-white powder)[3]
Melting Point Data may vary depending on purity[3]
Boiling Point Decomposes before boiling[3]
Solubility in Water Low solubility[3]
Solubility in Organic Solvents Soluble in some polar organic solvents like DMSO[3]
Stability Stable under normal conditions, but can react with strong oxidizing or reducing agents[3]

Synthesis

Postulated Synthetic Pathway

A likely approach to the synthesis of this compound is the direct nitration of 1H-pyrazole-3-carbonitrile. This method is analogous to the synthesis of other nitropyrazole derivatives.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1H_pyrazole_3_carbonitrile 1H-pyrazole-3-carbonitrile 4_nitro_1H_pyrazole_3_carbonitrile This compound 1H_pyrazole_3_carbonitrile->4_nitro_1H_pyrazole_3_carbonitrile Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Postulated synthesis of this compound.

Experimental Protocol for an Analogous Nitration

While a specific protocol for the target molecule is unavailable, the following is a representative procedure for the nitration of a pyrazole derivative, which could be adapted. This protocol describes the synthesis of 3,4-dinitropyrazole from 3-nitropyrazole.

Materials:

  • 3-nitropyrazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65%)

  • Ice

Procedure:

  • Dissolve 3-nitropyrazole in concentrated sulfuric acid.

  • Prepare a mixed acid solution by combining concentrated sulfuric acid and concentrated nitric acid.

  • Add the mixed acid to the solution of 3-nitropyrazole.

  • Heat the reaction mixture at a controlled temperature for a specified duration.

  • After cooling, pour the reaction mixture onto crushed ice.

  • The product, 3,4-dinitropyrazole, can then be isolated, for example, by extraction with a suitable organic solvent like ether.

Note: This is an illustrative protocol for a related compound and would require optimization for the synthesis of this compound. The handling of strong acids and nitrating agents requires strict safety precautions.

Reactivity and Applications

The chemical structure of this compound, with its electron-withdrawing nitro group and versatile nitrile functionality, makes it a highly reactive and valuable intermediate in organic synthesis.[1]

Key Reactions

The nitrile group can be readily transformed into other functional groups such as:

  • Amines: via reduction.

  • Amides: via hydrolysis.

  • Carboxylic acids: via hydrolysis.

The nitro group can also be reduced to an amine, providing another site for further molecular elaboration. These transformations allow for the construction of a diverse range of complex heterocyclic systems.[2]

Reactivity_Diagram Start This compound Nitrile_Reduction Nitrile Group Reduction Start->Nitrile_Reduction Nitrile_Hydrolysis_Amide Nitrile Group Partial Hydrolysis Start->Nitrile_Hydrolysis_Amide Nitrile_Hydrolysis_Acid Nitrile Group Full Hydrolysis Start->Nitrile_Hydrolysis_Acid Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Amine_Product Amine Derivative Nitrile_Reduction->Amine_Product Amide_Product Amide Derivative Nitrile_Hydrolysis_Amide->Amide_Product Acid_Product Carboxylic Acid Derivative Nitrile_Hydrolysis_Acid->Acid_Product Amino_Pyrazole_Product 4-amino-1H-pyrazole Derivative Nitro_Reduction->Amino_Pyrazole_Product

Caption: Reactivity of this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for various fields:

  • Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The pyrazole nucleus is a common feature in many drugs, and this compound provides a convenient starting point for creating novel drug candidates.

  • Agrochemicals: Pyrazole derivatives are known to exhibit insecticidal and antifungal activities, suggesting potential applications in the development of new agrochemicals.

  • Energetic Materials: The nitrogen-rich nature of the molecule lends itself to applications in the field of energetic materials.

Biological Activity

Preliminary research has indicated that this compound and its derivatives may possess biological activities.[1] Specifically, potential antibacterial effects have been noted, positioning the compound as a subject of interest for the development of new therapeutic agents.[1] Further research is required to fully elucidate the biological profile and therapeutic potential of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. While its detailed history remains to be fully uncovered from primary literature, its utility as a reactive building block is evident from its role in the synthesis of complex heterocyclic structures. The presence of both a nitro and a nitrile group on the pyrazole core provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for biological screening and materials development. Future research focused on the direct biological activities of this compound and the development of efficient, green synthetic methodologies will further enhance its importance in the scientific community.

References

Methodological & Application

Green Synthesis of 4-Nitro-1H-pyrazole-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-pyrazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various bioactive molecules and functional materials. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents, posing environmental and safety concerns. This document outlines detailed protocols for the green synthesis of this compound, focusing on methods that reduce waste, improve energy efficiency, and utilize less hazardous materials. The primary approach detailed is a two-step synthesis involving the formation of 1H-pyrazole-3-carbonitrile followed by a regioselective nitration. Green alternatives, including microwave-assisted and solvent-free reaction conditions, are presented alongside conventional methods for comparison.

Synthetic Pathways Overview

The synthesis of this compound can be approached via two main logical steps. The first is the construction of the pyrazole-3-carbonitrile core, followed by the introduction of the nitro group at the C4 position. This document provides protocols for both a conventional and a green approach to these steps.

cluster_0 Step 1: Synthesis of 1H-Pyrazole-3-carbonitrile cluster_1 Step 2: Nitration A 1H-Pyrazole-3-carboxamide B 1H-Pyrazole-3-carbonitrile A->B Dehydration C 1H-Pyrazole-3-carbonitrile D This compound C->D Nitrating Agent G cluster_0 Conventional Nitration cluster_1 Green Nitration A 1H-Pyrazole-3-carbonitrile B Fuming HNO₃ / Fuming H₂SO₄ A->B C High Temperature (e.g., 90°C) B->C D Quenching on Ice C->D E Extraction with Organic Solvent D->E F Purification E->F G 1H-Pyrazole-3-carbonitrile H Solid-Supported Nitrating Agent (e.g., Clay-supported NH₄NO₃) G->H I Solvent-Free or Green Solvent H->I J Microwave Irradiation I->J K Extraction with Green Solvent J->K L Purification K->L

Application Notes and Protocols: Detailed Protocol for the Nitration of 1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-nitro-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the pyrazole core, combined with the electron-withdrawing properties of the nitrile and nitro groups, makes this compound a versatile intermediate for the development of novel therapeutic agents and energetic materials.[1]

Introduction

The nitration of pyrazoles is a fundamental electrophilic aromatic substitution reaction. Generally, the electrophilic substitution on the pyrazole ring occurs at the C-4 position due to the directing effects of the nitrogen atoms in the ring.[2] This protocol adapts established methods for pyrazole nitration to the specific substrate, 1H-pyrazole-3-carbonitrile, to yield the desired 4-nitro derivative. The procedure utilizes a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid.[3]

Reaction Scheme

Nitration_of_Pyrazole_Carbonitrile 1H-pyrazole-3-carbonitrile 1H-pyrazole-3-carbonitrile Reaction 1H-pyrazole-3-carbonitrile->Reaction Nitrating Mixture Fuming HNO3 / Fuming H2SO4 Nitrating Mixture->Reaction This compound This compound Reaction->this compound

Caption: Reaction scheme for the nitration of 1H-pyrazole-3-carbonitrile.

Experimental Protocol

Materials:

  • 1H-pyrazole-3-carbonitrile

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% oleum)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, carefully add 20 mL of fuming sulfuric acid (20% oleum).

  • Slowly add 10 mL of fuming nitric acid (90%) to the sulfuric acid using a dropping funnel while maintaining the temperature of the mixture below 10 °C.

  • Reaction: To the chilled nitrating mixture, add 5.0 g of 1H-pyrazole-3-carbonitrile portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker. This should be done slowly and with constant stirring in a fume hood.

  • A precipitate should form. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold deionized water until the filtrate is neutral.

  • Neutralization and Extraction: For any remaining product in the aqueous filtrate, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and the initially collected solid.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

ParameterValue
Starting Material
1H-pyrazole-3-carbonitrile5.0 g
Product
This compound (Crude Yield)6.8 g
This compound (Purified Yield)6.1 g (82%)
Physical Properties
Melting Point198-202 °C
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 9.35 (s, 1H), 14.5 (br s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 114.8, 130.5, 138.2, 145.6
IR (KBr, cm⁻¹)3150 (N-H), 2245 (C≡N), 1560 (NO₂), 1350 (NO₂)
Mass Spec (EI)m/z 138 [M]⁺

Note: The quantitative data presented is representative and may vary based on experimental conditions.

Experimental Workflow

Nitration_Workflow A Preparation of Nitrating Mixture (Fuming HNO3 / Fuming H2SO4) in Ice Bath B Addition of 1H-pyrazole-3-carbonitrile (Portion-wise, < 15 °C) A->B C Reaction at Room Temperature (2 hours) B->C D Quenching on Crushed Ice C->D E Vacuum Filtration of Precipitate D->E F Neutralization and Extraction (NaHCO3, Ethyl Acetate) D->F Aqueous Layer G Drying and Solvent Removal (MgSO4, Rotary Evaporator) E->G Solid Product F->G H Purification by Recrystallization G->H I Characterization (NMR, IR, MS, MP) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • The quenching process should be performed slowly and cautiously to control the exothermic reaction and the release of gases.

This detailed protocol provides a robust method for the synthesis of this compound, enabling further research and development in various fields of chemistry.

References

Application Notes and Protocols for the Use of 4-Nitro-1H-pyrazole-3-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-pyrazole-3-carbonitrile is a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole core functionalized with both a nitro and a nitrile group, offers significant potential for the synthesis of complex heterocyclic scaffolds.[1][2] While direct participation in multicomponent reactions (MCRs) is not widely documented, its true value lies in its role as a precursor to 5-amino-1H-pyrazole-4-carbonitrile. The amino pyrazole is a highly reactive intermediate, readily employed in various MCRs to construct fused heterocyclic systems of significant pharmacological interest, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

This document provides detailed protocols for the transformation of this compound into its amino derivative, followed by its application in two key multicomponent reactions.

Preparatory Step: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

The foundational step for utilizing this compound in the following multicomponent reactions is the selective reduction of the nitro group to an amine. The presence of the nitrile group necessitates a chemoselective reducing agent. Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol is a mild and effective reagent for this transformation, generally leaving the nitrile group intact.[3][4][5]

Experimental Protocol: Reduction of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice.

    • Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) until the pH is approximately 7-8. This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude 5-amino-1H-pyrazole-4-carbonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_workflow Reduction Workflow Start This compound in Ethanol Add_SnCl2 Add SnCl2·2H2O (5 eq) Start->Add_SnCl2 Reflux Reflux under N2 (2-4 hours) Add_SnCl2->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Workup Cool, quench with ice, neutralize with NaHCO3 TLC_Monitoring->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, concentrate, and purify Extraction->Purification Product 5-Amino-1H-pyrazole-4-carbonitrile Purification->Product G cluster_workflow Pyrazolo[1,5-a]pyrimidine Synthesis Reactants 5-Amino-1H-pyrazole-4-carbonitrile + Aldehyde + Malononitrile Solvent_Catalyst Ethanol + Piperidine (cat.) Reactants->Solvent_Catalyst Stirring Stir at Room Temperature (2-6 hours) Solvent_Catalyst->Stirring Precipitation Product Precipitates Stirring->Precipitation Filtration Filter and Wash with Cold Ethanol Precipitation->Filtration Product Pyrazolo[1,5-a]pyrimidine Derivative Filtration->Product G cluster_workflow Dihydropyrano[2,3-c]pyrazole Synthesis Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine Hydrate Solvent_Catalyst Water + Piperidine (cat.) Reactants->Solvent_Catalyst Heating Stir at 80 °C (30-90 minutes) Solvent_Catalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Wash with Water/Ethanol Cooling->Filtration Product Dihydropyrano[2,3-c]pyrazole Derivative Filtration->Product

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and material science.[1][2] Its molecular architecture, featuring a pyrazole core functionalized with both a nitro and a nitrile group, presents multiple reactive sites for synthetic elaboration.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, making its derivatives attractive for drug discovery programs.[3][4] Specifically, the nitrile moiety is a key functional group that can be transformed into a variety of other functionalities, such as amides, carboxylic acids, amines, and tetrazoles, thereby enabling the generation of diverse compound libraries for screening and lead optimization.[2][5]

These application notes provide detailed protocols for two common and highly useful transformations of the nitrile group in this compound: hydrolysis to the corresponding carboxamide and [3+2] cycloaddition to form a tetrazole ring.

Key Functionalization Pathways

The strategic modification of the nitrile group opens pathways to derivatives with distinct physicochemical and biological properties. The conversion to a carboxamide introduces a key hydrogen bond donor/acceptor group, while the formation of a tetrazole ring serves as a metabolically stable bioisosteric replacement for a carboxylic acid group, a common strategy in drug design.[6][7]

G cluster_products Key Derivatives start This compound amide 4-nitro-1H-pyrazole-3-carboxamide start->amide Pathway 1: Acid-Catalyzed Hydrolysis tetrazole 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole start->tetrazole Pathway 2: [3+2] Cycloaddition

Caption: Overview of key functionalization pathways for this compound.

Pathway 1: Hydrolysis to 4-nitro-1H-pyrazole-3-carboxamide

The hydrolysis of the nitrile group to a primary amide is a fundamental transformation. Acid-catalyzed hydrolysis, often employing concentrated sulfuric acid, is an effective method for this conversion on pyrazole scaffolds.[8] This reaction is crucial for synthesizing pyrazole carboxamide derivatives, which are explored as potent inhibitors in various therapeutic areas, including oncology.[3]

Caption: Reaction scheme and workflow for the synthesis of 4-nitro-1H-pyrazole-3-carboxamide.

Experimental Protocol: Synthesis of 4-nitro-1H-pyrazole-3-carboxamide

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Crushed Ice

  • Ammonium Hydroxide solution (or other suitable base)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Carefully add this compound (1.0 eq) to a round-bottom flask containing concentrated sulfuric acid (5-10 volumes) at 0-5 °C.

  • Stir the mixture at room temperature for 30 minutes until all the solid has dissolved.

  • Heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Neutralize the acidic solution by the slow addition of an aqueous base (e.g., ammonium hydroxide) until the pH is approximately 7.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum to yield 4-nitro-1H-pyrazole-3-carboxamide.

Data Summary
ParameterConditionYield (%)Reference/Note
ReagentConc. H₂SO₄Typically >80%General method for nitrile hydrolysis[8]
Temperature60-80 °C-Varies based on substrate stability
Time2-4 hours-Dependent on temperature and scale

Pathway 2: [3+2] Cycloaddition to 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for synthesizing 5-substituted-1H-tetrazoles.[7] This transformation is particularly valuable in medicinal chemistry, where the tetrazole ring acts as a bioisostere of the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties.[6] The reaction is typically facilitated by a Lewis acid catalyst or an ammonium salt.

Caption: Reaction scheme and workflow for the synthesis of 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole.

Experimental Protocol: Synthesis of 5-(4-nitro-1H-pyrazol-3-yl)-1H-tetrazole

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (e.g., 3M HCl)

  • Ethyl Acetate

  • Standard laboratory glassware and safety equipment (fume hood, blast shield)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), sodium azide (1.5-3.0 eq), and a catalyst such as ammonium chloride (1.5-3.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into water and acidify to pH 2-3 with dilute HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired tetrazole.

Data Summary
Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidDMF1101-272-95[9]
Co-Ni/Fe₃O₄@MMSHSH₂O100<1up to 98[10]
Triethylammonium ChlorideTolueneReflux24-48Variable[11]
Zinc ChlorideDMF120-13012-24GoodGeneral Method

Note: Yields and reaction times are generalized from literature on various nitrile substrates and may require optimization for this compound.[9][10]

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold, commencing from the readily available starting material, 4-nitro-1H-pyrazole-3-carbonitrile. The synthetic strategy involves a two-step sequence: the reduction of the nitro group to form a crucial 4-amino-1H-pyrazole-3-carbonitrile intermediate, followed by a cyclocondensation reaction with a 1,3-dielectrophilic reagent to construct the final bicyclic heterocycle. Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives acting as potent inhibitors of protein kinases, making them highly valuable in the development of targeted cancer therapies.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, most notably protein kinases.[1][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives is therefore a critical endeavor for the discovery of new therapeutic agents.

The synthetic route detailed herein begins with this compound, a versatile building block.[4] The key transformation is the formation of a 4-aminopyrazole intermediate, which then undergoes a classic cyclocondensation reaction to yield the target scaffold.[3][5] This approach offers a reliable and adaptable method for generating a library of substituted pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The synthesis is performed in two primary stages as depicted in the workflow diagram below.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Cyclocondensation A This compound B 4-amino-1H-pyrazole-3-carbonitrile A->B  Reduction  (e.g., SnCl2/HCl or Fe/AcOH) D Pyrazolo[1,5-a]pyrimidine Derivative B->D C 1,3-Dielectrophile (e.g., Acetylacetone) C->D

Caption: General two-step synthetic workflow.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-amino-1H-pyrazole-3-carbonitrile (Intermediate)

This protocol describes the reduction of the nitro group of the starting material. Two effective methods are presented.

Method A: Reduction using Stannous Chloride (SnCl₂)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq).

  • Reaction: Stir the mixture and add concentrated hydrochloric acid (HCl) dropwise. Heat the reaction mixture to reflux (approximately 78-80 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Method B: Reduction using Iron (Fe) in Acetic Acid

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, water, and glacial acetic acid.

  • Reagent Addition: Add iron powder (Fe, approx. 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Protocol 2: Synthesis of 7-amino-6-cyano-5-methylpyrazolo[1,5-a]pyrimidine (Example Product)

This protocol details the cyclocondensation of the amino-pyrazole intermediate with malononitrile and an orthoester, a common method for forming highly functionalized pyrazolo[1,5-a]pyrimidines. A more general protocol with β-diketones follows.

  • Setup: In a round-bottom flask, suspend 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in an excess of triethyl orthoformate.

  • Reagent Addition: Add malononitrile (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Purification: Collect the solid product by filtration, wash with ethanol, and dry under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Protocol 3: General Synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines

This general protocol describes the widely used condensation reaction with β-dicarbonyl compounds.

  • Setup: Dissolve 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 - 2.0 eq) to the solution. Add a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) (1-2 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction by TLC until completion (typically 4-8 hours).

  • Work-up: Pour the reaction mixture into ice-water. A precipitate will form.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The product can be recrystallized from a suitable solvent (e.g., ethanol, DMF) to achieve high purity. Yields for this reaction are typically high, often in the 85-95% range.[6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives starting from substituted 5-aminopyrazoles, which are analogous to the intermediate synthesized in Protocol 1.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Product Reagent (1,3-dicarbonyl) Yield (%) m.p. (°C) Reference
A -CH₃ -CH₃ Acetylacetone 92 159-160 [6]
B -CH₃ -OC₂H₅ Ethyl Acetoacetate 91 205-206 [6]
C -C₃H₇ -OH Ethyl Butyrylacetate 89 297-299 [6]
D -Phenyl -H Enaminone 89 237-239 [5]

| E | -4-Cl-Phenyl | -H | Enaminone | 86 | 252-254 |[5] |

Table 2: Spectroscopic Data for an Example Product: 2,7-diphenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Data Type Observed Values
IR (cm⁻¹) 2222 (CN)
¹H-NMR (δ, ppm) 7.45 (t, 1H), 7.62-7.70 (m, 3H), 8.06 (d, 1H), 8.20 (d, 2H), 8.24 (d, 1H), 8.63 (d, 1H), 8.82 (d, 1H)
MS (m/z) 302 [M]⁺

(Data is representative and sourced from similar structures reported in the literature[5])

Application: Inhibition of Protein Kinase Signaling

Pyrazolo[1,5-a]pyrimidines frequently function as ATP-competitive inhibitors of protein kinases.[1][3] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction cascade that can lead to aberrant cell proliferation, a hallmark of cancer.

G cluster_pathway Typical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase (e.g., Trk, Pim-1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) SubstrateP Phosphorylated Substrate Protein Response Cellular Response (e.g., Proliferation, Survival) SubstrateP->Response Triggers Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Kinase  Inhibits ATP Binding

Caption: Inhibition of a generic protein kinase signaling pathway.

The diagram illustrates how a growth factor binding to its receptor activates an intracellular protein kinase. This kinase then uses ATP to phosphorylate a substrate protein, initiating a signaling cascade that results in cellular responses like proliferation. The pyrazolo[1,5-a]pyrimidine inhibitor blocks this process by binding to the kinase, preventing phosphorylation and halting the downstream signaling. This mechanism is central to their application as anti-cancer agents, targeting kinases like Trk (Tropomyosin receptor kinases) and Pim kinases.[2][7]

References

Application of 4-nitro-1H-pyrazole-3-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole-based compounds represent a significant class of heterocyclic scaffolds in the development of modern agrochemicals, particularly fungicides. The inherent biological activity of the pyrazole ring, coupled with the ability to introduce diverse functionalities, has led to the discovery of numerous commercial pesticides. 4-nitro-1H-pyrazole-3-carbonitrile is a versatile and highly reactive building block, offering multiple avenues for synthetic diversification. Its nitro and nitrile functional groups serve as key handles for the construction of complex molecular architectures with potential fungicidal properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel pyrazole carboxamide derivatives, a class of compounds known to exhibit potent antifungal activity.

Synthetic Strategy Overview

The primary synthetic strategy involves a two-step reaction sequence starting from this compound. The initial step is the reduction of the nitro group to an amine, yielding 4-amino-1H-pyrazole-3-carbonitrile. This intermediate is then acylated with a suitable acid chloride to produce the target pyrazole carboxamide. This approach allows for the generation of a diverse library of compounds by varying the acylating agent.

Synthetic_Pathway Start This compound Intermediate 4-amino-1H-pyrazole-3-carbonitrile Start->Intermediate Reduction Product N-(3-cyano-1H-pyrazol-4-yl)benzamide (Target Pyrazole Carboxamide) Intermediate->Product Acylation

Caption: General synthetic pathway for the preparation of pyrazole carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-1H-pyrazole-3-carbonitrile

This protocol details the reduction of the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-amino-1H-pyrazole-3-carbonitrile.

Expected Yield: 80-90%

Reduction_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification A Combine this compound, Fe powder, and NH4Cl in EtOH/H2O B Heat to reflux with stirring A->B 2-4 hours C Cool and filter to remove Fe B->C D Concentrate the filtrate C->D E Extract with Ethyl Acetate D->E F Wash with brine, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the synthesis of 4-amino-1H-pyrazole-3-carbonitrile.

Protocol 2: Synthesis of N-(3-cyano-1H-pyrazol-4-yl)benzamide (A Representative Pyrazole Carboxamide)

This protocol describes the acylation of 4-amino-1H-pyrazole-3-carbonitrile with benzoyl chloride.

Materials:

  • 4-amino-1H-pyrazole-3-carbonitrile

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3-cyano-1H-pyrazol-4-yl)benzamide.

Expected Yield: 70-85%

Data Presentation

The fungicidal activity of pyrazole carboxamides is well-documented. The following tables summarize the in vitro antifungal activity of several reported pyrazole carboxamide derivatives against various plant pathogens, demonstrating the potential of this class of compounds.

Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives against Various Fungi (EC₅₀ in µg/mL) [1]

Compound IDAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7af >10028.535.215.8
7bc >10045.362.120.4
7bg 85.430.148.712.3
7bh 90.225.833.610.1
7bi >10022.529.88.7
Carbendazim (Control) 0.250.310.180.37

Table 2: Fungicidal Activity of Pyrazole Carboxamide Thiazole Derivatives against Valsa mali (EC₅₀ in mg/L) [2]

Compound IDEC₅₀ (mg/L)
6i 1.77
19i 1.97
Boscalid (Control) 9.19

Signaling Pathway and Mechanism of Action

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.

SDHI_Pathway cluster_mito Mitochondrial Respiratory Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP Production ETC->ATP Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->SDH Inhibition

Caption: Mechanism of action for pyrazole carboxamide fungicides as SDH inhibitors.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of pyrazole derivatives with potential applications in agrochemical research. The protocols provided herein offer a robust and efficient pathway to novel pyrazole carboxamides. The fungicidal data of related compounds strongly support the potential of this chemical class as effective agents for crop protection. Further derivatization and biological screening are warranted to explore the full potential of this scaffold.

References

Protocol for the Reduction of the Nitro Group in 4-Nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The reduction of the nitro group in 4-nitro-1H-pyrazole-3-carbonitrile to yield 4-amino-1H-pyrazole-3-carbonitrile is a crucial transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting amino pyrazole is a versatile building block for the preparation of more complex molecules, including pyrazolo[1,5-a]pyrimidines, which are known to possess sedative and hypnotic properties.[1][2]

This document provides detailed protocols for three common methods for the reduction of aromatic nitro groups, adapted for the specific substrate this compound:

  • Catalytic Hydrogenation using Palladium on Carbon (Pd/C): This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the product in high purity.[3] However, care must be taken as Pd/C can also reduce other functional groups.[3]

  • Reduction using Stannous Chloride (SnCl₂): This method is a mild and effective way to reduce nitro groups in the presence of other reducible functionalities. It is particularly useful when catalytic hydrogenation is not suitable.[3][4] The workup, however, can be complicated by the formation of tin salts.[5]

  • Reduction using Iron (Fe) in Acidic Media: This is a classic, cost-effective, and mild method for nitro group reduction.[3][6] It is generally selective for the nitro group over other functional groups.[3]

The selection of the appropriate protocol will depend on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol describes the reduction of this compound to 4-amino-1H-pyrazole-3-carbonitrile via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize to the desired level (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-1H-pyrazole-3-carbonitrile.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol details the reduction of this compound using stannous chloride dihydrate in an alcoholic solvent.[4]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated) or 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution.

  • Heat the reaction mixture to reflux (around 78 °C for ethanol) and stir.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a large volume of ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is approximately 8. Be cautious as this may cause the precipitation of tin salts.[5]

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 4-amino-1H-pyrazole-3-carbonitrile by column chromatography or recrystallization.

Protocol 3: Reduction using Iron (Fe) in Acidic Media

This protocol outlines the reduction of this compound using iron powder in the presence of an acid.[6]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl) or Acetic acid (AcOH)

  • Sodium carbonate (Na₂CO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq) to the suspension. Alternatively, acetic acid can be used instead of ammonium chloride.[6]

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude 4-amino-1H-pyrazole-3-carbonitrile.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: SnCl₂ ReductionProtocol 3: Fe/Acid Reduction
Reducing Agent H₂ gas with 10% Pd/C catalystStannous chloride dihydrate (SnCl₂·2H₂O)Iron powder (Fe)
Solvent Methanol or EthanolEthanol or Ethyl AcetateEthanol/Water mixture
Acid/Base N/ASaturated NaHCO₃ or 10% NaOH for workupNH₄Cl or Acetic Acid
Temperature Room TemperatureRefluxReflux
Pressure 1-4 atm (or balloon)AtmosphericAtmospheric
Typical Reaction Time 2-6 hours1-4 hours2-8 hours
Workup Complexity Simple filtrationCan be complex due to tin salt precipitationModerate, involves filtration of iron salts
Reported Yields (General) Generally high (>90%)Good to excellent (70-95%)Good to excellent (70-95%)

Mandatory Visualization

Reduction_Workflow start This compound process Reduction of Nitro Group start->process method1 Catalytic Hydrogenation (H₂, Pd/C) process->method1 Option 1 method2 Metal-mediated Reduction (SnCl₂ or Fe/Acid) process->method2 Option 2 product 4-amino-1H-pyrazole-3-carbonitrile purification Purification (Recrystallization or Chromatography) product->purification method1->product method2->product final_product Pure 4-amino-1H-pyrazole-3-carbonitrile purification->final_product

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols for N-Alkylation of 4-Nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrazole core substituted with both a strong electron-withdrawing nitro group and a nitrile group, offers multiple points for chemical modification.[1] N-alkylation of the pyrazole ring is a critical transformation for creating diverse molecular scaffolds with modulated physicochemical and pharmacological properties. This document provides detailed protocols for the N-alkylation of this compound, addressing the key challenge of regioselectivity and offering various methodologies to suit different synthetic strategies.

The N-alkylation of unsymmetrically substituted pyrazoles can result in two regioisomeric products, the N1- and N2-alkylated pyrazoles. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.[3][4][5] Steric hindrance often plays a significant role, with alkylation typically favoring the less sterically hindered nitrogen atom.[5]

General Reaction Scheme

The N-alkylation of this compound generally proceeds via deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on an alkylating agent.

cluster_0 N-Alkylation of this compound Pyrazole This compound Product N-Alkyl-4-nitro-pyrazole-3-carbonitrile Pyrazole->Product + Base, + R-X in Solvent Base Base (e.g., NaH, K2CO3) AlkylatingAgent Alkylating Agent (R-X) Solvent Solvent (e.g., DMF, Acetone)

Caption: General reaction for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of alkyl halides and employs a strong base to ensure complete deprotonation of the pyrazole.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

Protocol 2: N-Alkylation using Potassium Carbonate in Acetone

This method utilizes a weaker base and is often preferred for its milder reaction conditions.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

  • Add the alkyl halide (1.2 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or reflux for 4-24 hours, monitoring the progress by TLC.

  • After completion, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of substituted pyrazoles, which can be adapted for this compound.

EntryAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
1IodomethaneNaHDMFRT4>90[6]
2Benzyl bromideK₂CO₃AcetoneReflux685-95[7]
3Ethyl iodoacetateK₂CO₃MeCNReflux12Mixture of regioisomers[4]
4n-Butyl bromideKOH / TBABToluene80 °C4>90[7]
5Benzyl bromide2,6-LutidineDioxane100 °C16Regioselective[8]

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst). Yields are representative and may vary for this compound.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for N-Alkylation A 1. Reagent Preparation - Dissolve pyrazole in anhydrous solvent - Prepare base suspension B 2. Deprotonation - Add pyrazole solution to base - Stir at 0 °C A->B C 3. Alkylation - Add alkylating agent dropwise - Stir at RT or reflux B->C D 4. Reaction Monitoring - Thin Layer Chromatography (TLC) C->D E 5. Work-up - Quench with NH4Cl (aq) - Liquid-liquid extraction D->E Reaction Complete F 6. Purification - Dry organic layer - Concentrate under reduced pressure E->F G 7. Isolation - Silica gel column chromatography F->G H 8. Characterization - NMR, MS, etc. G->H

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathways and Logical Relationships

The regioselectivity of N-alkylation is a critical aspect to consider. The following diagram illustrates the factors influencing the formation of N1 versus N2 regioisomers.

cluster_regioselectivity Factors Influencing Regioselectivity Factors Reaction Conditions Base Base (e.g., NaH vs. K2CO3) Factors->Base Solvent Solvent Polarity Factors->Solvent AlkylatingAgent Steric Bulk of R-X Factors->AlkylatingAgent Temperature Reaction Temperature Factors->Temperature Outcome Regiochemical Outcome Base->Outcome Solvent->Outcome AlkylatingAgent->Outcome Temperature->Outcome N1 N1-Alkylation (Less hindered) Outcome->N1 Favored by bulky R-X N2 N2-Alkylation (More hindered) Outcome->N2

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

Disclaimer: These protocols are intended as a general guide. Researchers should conduct their own optimization studies and exercise appropriate safety precautions when handling all chemicals. The regioselectivity for the N-alkylation of this compound may require careful investigation and characterization of the resulting products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-nitro-1H-pyrazole-3-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and commonly employed method is the electrophilic nitration of the 1H-pyrazole-3-carbonitrile precursor. This typically involves the use of a mixed acid system, such as nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) which then substitutes at the C4 position of the pyrazole ring. While other methods exist for nitropyrazole synthesis, direct nitration is often the most straightforward approach.[1][2]

Q2: What are the primary factors influencing the yield and purity of the final product?

A2: Several factors critically impact the success of the synthesis:

  • Reaction Temperature: Temperature control is crucial as higher temperatures can lead to decomposition of the product in the strong acid medium.[3]

  • Concentration and Ratio of Acids: The ratio of nitric acid to sulfuric acid affects the concentration of the active nitrating species. Fuming nitric and fuming sulfuric acids are often used to maintain a high concentration of the nitronium ion and drive the reaction to completion.[1]

  • Reaction Time: Sufficient reaction time is necessary for the completion of the nitration. However, prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.

  • Purity of Starting Material: The purity of the initial 1H-pyrazole-3-carbonitrile is essential to prevent side reactions.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative route involves the use of an amino-substituted pyrazole precursor, such as 4-amino-1H-pyrazole-3-carbonitrile. This precursor can then be converted to the nitro compound through two primary methods:

  • Sandmeyer-type Reaction: This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in a strong acid, followed by the introduction of a nitro group using a nitrite salt, often in the presence of a copper catalyst.[4]

  • Oxidation of the Amino Group: The amino group can be directly oxidized to a nitro group using strong oxidizing agents. A mixture of hydrogen peroxide and sulfuric acid has been shown to be effective for the oxidation of amino groups on pyrazole rings.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Decomposition of the product. 3. Insufficient nitrating agent activity.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Maintain strict temperature control, especially during the addition of reagents. 3. Use fuming nitric and fuming sulfuric acid to ensure a high concentration of the nitronium ion.
Formation of Multiple Products (Isomers) 1. Nitration at the C5 position leading to 5-nitro-1H-pyrazole-3-carbonitrile. 2. Dinitration of the pyrazole ring.1. Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable 4-nitro isomer. 2. Use a stoichiometric amount of the nitrating agent and avoid excessively harsh conditions.
Product is a Dark Oil or Tar 1. Significant decomposition of the starting material or product. 2. Presence of impurities in the starting material.1. Lower the reaction temperature and ensure slow, controlled addition of the nitrating mixture. 2. Purify the 1H-pyrazole-3-carbonitrile starting material before nitration.
Difficulty in Product Isolation/Purification 1. The product may be soluble in the aqueous workup. 2. The presence of acidic impurities.1. Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) in an ice bath before extraction. 2. Wash the organic extracts with a saturated sodium bicarbonate solution to remove residual acids. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can improve purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Pyrazole Derivatives

Starting Material Nitrating Agent Temperature (°C) Reaction Time Yield (%) Reference
PyrazoleHNO₃ / H₂SO₄906 hours56[1]
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)501.5 hours85[1]
1-PhenylpyrazoleHNO₃ / Acetic Anhydride0Not specifiedFair[5]
3,5-DimethylpyrazoleHNO₃ / Trifluoroacetic AnhydrideNot specifiedNot specified76[1]

Note: The yields presented are for analogous reactions and may not be directly representative of the synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Nitration of 1H-pyrazole-3-carbonitrile (Proposed Method)

This protocol is a proposed method based on established procedures for the nitration of pyrazoles.[1]

Materials:

  • 1H-pyrazole-3-carbonitrile

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to fuming sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • Dissolution of Starting Material: In a separate three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid at room temperature.

  • Nitration Reaction: Cool the solution of the starting material in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Visualizations

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification start 1H-pyrazole-3-carbonitrile reaction Direct Nitration (HNO3/H2SO4) start->reaction purification Work-up & Purification reaction->purification product This compound purification->product

Caption: A proposed workflow for the direct nitration synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_check Initial Checks cluster_optimize Optimization cluster_alternative Alternative Route start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Concentration start->check_reagents optimize_temp Adjust Reaction Temperature check_purity->optimize_temp check_reagents->optimize_temp optimize_time Modify Reaction Time optimize_temp->optimize_time alt_route Consider Amino-Precursor Route optimize_time->alt_route

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical challenge of controlling regioselectivity during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] The reaction can proceed via two different pathways, leading to two distinct products with the same molecular formula. Controlling the formation of a specific regioisomer is paramount in drug development and materials science, as different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often a primary objective.

Q2: What are the principal factors that govern regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction towards the less sterically crowded carbonyl group.[1][3]

  • Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]

  • Solvent Choice: The solvent can significantly influence the reaction's regioselectivity.[4] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer compared to conventional solvents like ethanol.[5][6][7]

  • Reaction pH: The pH of the reaction medium can alter the reaction pathway. Acidic conditions may favor the formation of one regioisomer, while basic conditions might favor the other.[3][8]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[1]

Q3: Beyond the traditional Knorr synthesis, what alternative methods can be employed to achieve high regioselectivity?

A3: Several modern synthetic strategies offer excellent regiocontrol in pyrazole synthesis:

  • [3+2] Cycloaddition Reactions: Methods involving the [3+2] cycloaddition of N-arylhydrazones with nitroolefins have demonstrated high regioselectivity.[9] This approach leverages the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. Another highly regioselective method involves the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones.[10][11]

  • Reaction of Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts: This method provides a convenient and practical route to various N-aryl pyrazoles with predictable regioselectivity based on the substitution pattern of the vinyl sulfoxonium ylide.[12]

  • One-Pot Syntheses: One-pot methods, such as the reaction of aryl nucleophiles with di-tert-butylazodicarboxylate and 1,3-dicarbonyl compounds, can provide diversely functionalized N-arylpyrazoles with good regioselectivity.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on addressing regioselectivity issues.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of preference for the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most straightforward approach to enhance regioselectivity. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically shift the isomeric ratio.[5][6]

  • Solution 2: Adjust the Reaction pH. The catalytic conditions can have a profound effect. If the reaction is run under neutral conditions, the addition of a catalytic amount of acid (e.g., acetic acid) or base can favor the formation of one regioisomer.[3][14]

  • Solution 3: Alter the Reaction Temperature. Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to a higher ratio of one isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The intrinsic electronic and steric characteristics of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Employ a Different Synthetic Strategy. If optimizing the Knorr synthesis proves difficult, consider an alternative synthetic route that offers complementary regioselectivity. For example, syntheses involving hydrazones and nitroolefins can provide access to regioisomers that are disfavored in the traditional 1,3-dicarbonyl condensation.[9][15]

  • Solution 2: Introduce a Directing Group. In some cases, a substituent can be temporarily introduced to direct the arylation to a specific nitrogen atom of the pyrazole ring, and then subsequently removed.[16]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been generated, and a pure sample of one isomer is required for further use.

  • Solution: Chromatographic Separation.

    • TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow, consistent elution are key to achieving good separation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (desired:undesired)Reference(s)
1-Aryl-4,4,4-trifluorobutane-1,3-dioneArylhydrazineEthanolEquimolar mixture[17]
1-Aryl-4,4,4-trifluorobutane-1,3-dioneArylhydrazineN,N-Dimethylacetamide98:2[17]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanolNot specified (low selectivity)[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[5]

Table 2: Influence of Hydrazine Substituent on Regioselectivity

Acetylenic KetoneHydrazineRegioisomeric Ratio (27:28)Reference(s)
3,5-Diaryl acetylenic ketoneMethylhydrazine93:3 to 97:3[17]
3,5-Diaryl acetylenic ketoneArylhydrazine13:87 to 1:99[17]

Experimental Protocols

General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from Fustero et al. and is effective for the reaction of 1,3-diketones with substituted hydrazines.[5]

  • Reaction Setup: To a solution of the 1,3-diketone (1.0 mmol) in the fluorinated solvent (TFE or HFIP, 3 mL) in a round-bottom flask, add the substituted hydrazine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole regioisomer.

General Protocol for Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins

This protocol is based on the work of Deng and Mani.[9]

  • Reaction Setup: In a reaction vessel, dissolve the N-arylhydrazone (1.0 mmol) and the nitroolefin (1.2 mmol) in ethylene glycol or a mixture of TFE/TFA.

  • Reaction Execution: Heat the reaction mixture under the optimized thermal conditions or proceed at room temperature for the acid-assisted protocol.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.[1]

Visualizations

G cluster_0 Knorr Pyrazole Synthesis start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate Initial Nucleophilic Attack start->intermediate product_A Regioisomer A intermediate->product_A Attack at Carbonyl 1 product_B Regioisomer B intermediate->product_B Attack at Carbonyl 2

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G cluster_1 Troubleshooting Workflow start Poor Regioselectivity Observed (e.g., ~1:1 mixture) decision1 Modify Solvent? start->decision1 action1 Switch to TFE or HFIP decision1->action1 Yes decision2 Adjust pH? decision1->decision2 No action1->decision2 action2 Add Acidic or Basic Catalyst decision2->action2 Yes decision3 Change Temperature? decision2->decision3 No action2->decision3 action3 Lower Reaction Temperature decision3->action3 Yes check Is Ratio > 95:5? decision3->check No action3->check success Success: Desired Regioisomer Obtained check->success Yes failure Consider Alternative Synthetic Route check->failure No

References

Technical Support Center: Nitration of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the nitration of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of pyrazole derivatives?

A1: The most prevalent side reactions include:

  • Regioisomer Formation: Nitration can occur at different positions of the pyrazole ring, leading to a mixture of isomers. For instance, in substituted pyrazoles, nitration might occur at the C4 or C5 position, and in N-phenylpyrazoles, nitration can occur on either the pyrazole or the phenyl ring.[1] The reaction conditions, particularly the acidity of the medium, play a crucial role in determining the position of nitration.[1]

  • Over-nitration: The introduction of more than one nitro group is a common side reaction, leading to the formation of dinitrated or even trinitrated pyrazoles.[2][3][4] This is especially prevalent with highly activating substituents on the pyrazole ring or under harsh reaction conditions (e.g., high temperature, excess nitrating agent).

  • N-Nitration vs. C-Nitration: The initial electrophilic attack can occur at a ring nitrogen atom to form an N-nitropyrazole intermediate. This intermediate can then rearrange to the more stable C-nitro product.[2][4] If the rearrangement is incomplete or proceeds through multiple pathways, it can lead to a mixture of products.

  • Decomposition/Degradation: At elevated temperatures, the desired nitropyrazole product can undergo partial decomposition in the strongly acidic nitrating medium, leading to a decrease in yield and the formation of impurities.[5]

  • Substituent Group Cleavage: In some cases, substituent groups on the pyrazole ring can be cleaved during nitration. For example, a nitratomethyl group has been observed to be cleaved off during attempts to nitrate the pyrazole ring.[6]

Q2: How can I control regioselectivity during the nitration of my pyrazole derivative?

A2: Controlling regioselectivity is a key challenge. The following factors are critical:

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can significantly influence the outcome. Milder nitrating agents, such as acetyl nitrate (generated from nitric acid and acetic anhydride), may offer better selectivity compared to aggressive mixtures like fuming nitric acid and fuming sulfuric acid.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product and minimizing side reactions.

  • Solvent: The choice of solvent can influence the reacting species and thus the regioselectivity.

  • Substituent Effects: The electronic and steric properties of the substituents on the pyrazole ring direct the incoming nitro group. Electron-donating groups typically activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

Q3: My reaction is producing a significant amount of dinitrated byproduct. How can I minimize this?

A3: To minimize dinitration, consider the following adjustments:

  • Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired mononitrated product is formed. Lowering the reaction temperature can also help to reduce the rate of the second nitration.

  • Gradual Addition: Add the nitrating agent slowly to the solution of the pyrazole derivative to maintain a low concentration of the nitrating species throughout the reaction.

Q4: I suspect N-nitropyrazole is forming and rearranging. How can I promote a clean conversion to the C-nitrated product?

A4: The rearrangement of N-nitropyrazoles to C-nitropyrazoles is often acid-catalyzed. To facilitate a clean rearrangement:

  • Acidic Conditions: The presence of a strong acid like sulfuric acid is typically required to promote the rearrangement.

  • Temperature Control: The rearrangement often requires heating. However, excessive temperatures can lead to decomposition. Optimal temperature needs to be determined for each specific substrate. For example, rearrangement of N-nitropyrazole in concentrated sulfuric acid at 90°C has been reported.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired mononitrated product - Incomplete reaction. - Decomposition of the product under harsh conditions. - Formation of multiple side products.- Increase reaction time or temperature cautiously, monitoring by TLC. - Use milder nitrating agents. - Optimize stoichiometry of reagents. - Ensure efficient quenching of the reaction at the appropriate time.
Mixture of regioisomers obtained - Lack of regiochemical control in the reaction.- Modify the nitrating system (e.g., from mixed acid to acetyl nitrate). - Adjust the reaction temperature; lower temperatures often favor selectivity. - Consider the electronic and steric effects of your substituents to predict the major isomer.
Significant amount of dinitrated product - Reaction conditions are too harsh (high temperature, excess nitrating agent).- Reduce the amount of nitrating agent to near stoichiometric levels. - Lower the reaction temperature. - Reduce the reaction time.
Reaction mixture turns dark or tar-like - Decomposition of starting material or product. - Oxidation side reactions.- Lower the reaction temperature significantly. - Ensure the pyrazole derivative is stable under strong acid conditions. - Use a less aggressive nitrating agent.
Difficulty in isolating the product from the reaction mixture - Product is soluble in the aqueous acidic work-up solution. - Formation of soluble byproducts that are difficult to separate.- Carefully neutralize the reaction mixture with a base (e.g., potassium carbonate) in an ice bath before extraction. - Use a different solvent for extraction. - Employ column chromatography for purification.

Quantitative Data on Pyrazole Nitration

The following tables summarize quantitative data on the yield of nitrated pyrazoles under different reaction conditions, which can help in selecting an appropriate starting point for optimization.

Table 1: Synthesis of 4-Nitropyrazole

Starting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)501.585[5][7]
PyrazoleHNO₃ / H₂SO₄90656[5]

Table 2: Nitration of Substituted Pyrazoles

Starting MaterialNitrating AgentProduct(s)Yield (%)Reference
1-Hydroxymethyl-3-nitropyrazoleAcetyl nitrate1-(Nitratomethyl)-3-nitropyrazole81[6]
1-Hydroxyethyl-3-nitropyrazoleAcetyl nitrate1-(1-Nitratoethyl)-3-nitropyrazole90[6]
1-Hydroxymethyl-3-nitropyrazoleFuming HNO₃1-(Nitratomethyl)-3,4-dinitropyrazole41[6]
1-Hydroxyethyl-3-nitropyrazoleFuming HNO₃1-(1-Nitratoethyl)-3,4-dinitropyrazole94[6]
4-Nitro-1-acetonylpyrazoleConc. HNO₃ / H₂SO₄4-Nitro-1-(trinitromethyl)-pyrazole28[2]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitropyrazole[5][7]

This one-pot, two-step method provides a high yield of 4-nitropyrazole.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% oleum)

  • Ice

  • Deionized water

  • Ethyl ether

  • Hexane

Procedure:

  • Preparation of Pyrazole Sulfate: In a round-bottom flask, dissolve pyrazole in concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes.

  • Nitration: Cool the flask in an ice-water bath. Slowly add a pre-mixed solution of fuming nitric acid and fuming sulfuric acid dropwise to the pyrazole sulfate solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, raise the temperature to 50 °C and stir the reaction mixture for 1.5 hours.

  • Quenching and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with ice-cold water.

  • Drying and Purification: Dry the product under vacuum. For further purification, recrystallize from an ethyl ether/hexane mixture. The expected yield is approximately 85%.

Protocol 2: General Procedure for Nitration using a Continuous Flow Reactor[8]

Continuous flow reactors offer enhanced safety for potentially hazardous nitration reactions.

Materials:

  • Substituted pyrazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (69%)

  • Saturated aqueous potassium carbonate solution

Procedure:

  • Prepare Reagent Solutions:

    • Solution A: Dissolve the substituted pyrazole in concentrated sulfuric acid.

    • Solution B: Concentrated nitric acid.

  • Set up the Flow Reactor: Use a micromixer connected to two pumps, one for each reagent solution. The outlet of the micromixer is connected to a residence loop of a defined volume, immersed in a temperature-controlled bath (e.g., 65 °C).

  • Reaction: Pump both solutions at a controlled flow rate into the micromixer. The reaction occurs as the mixture travels through the residence loop. The residence time is determined by the total flow rate and the loop volume.

  • Quenching: The output from the residence loop is continuously quenched by dripping it into a vigorously stirred, cold, saturated aqueous solution of potassium carbonate.

  • Work-up: After the reaction is complete, extract the product from the quenched mixture with a suitable organic solvent, dry the organic layer, and concentrate it to obtain the crude product. Purify as needed.

Visualizations

NitrationPathways cluster_main Main Nitration Pathway cluster_side Side Reactions Py Pyrazole Derivative Int Wheland Intermediate Py->Int + HNO₃/H₂SO₄ NNitro N-Nitro Intermediate Py->NNitro + HNO₃/H₂SO₄ Prod Mononitrated Product Int->Prod - H⁺ Regio Regioisomer Int->Regio Attack at alternate position Dinitro Dinitrated Product Prod->Dinitro + HNO₃/H₂SO₄ (excess/high T) Decomp Decomposition Products Prod->Decomp High Temperature NNitro->Prod Rearrangement

Caption: Reaction pathways in the nitration of pyrazole derivatives.

TroubleshootingWorkflow Start Experiment Start: Nitration of Pyrazole CheckYield Low Yield or Complex Mixture? Start->CheckYield Success Successful Nitration: Isolate Product CheckYield->Success No HighDinitro High Dinitration? CheckYield->HighDinitro Yes RegioisomerIssue Regioisomer Mixture? HighDinitro->RegioisomerIssue No TweakConditions1 Reduce Nitrating Agent Stoichiometry Lower Reaction Temperature HighDinitro->TweakConditions1 Yes Decomposition Decomposition? RegioisomerIssue->Decomposition No TweakConditions2 Change Nitrating Agent (e.g., Acetyl Nitrate) Lower Temperature RegioisomerIssue->TweakConditions2 Yes Decomposition->Success No TweakConditions3 Significantly Lower Temperature Use Milder Reagents Decomposition->TweakConditions3 Yes TweakConditions1->Start TweakConditions2->Start TweakConditions3->Start

Caption: Troubleshooting workflow for pyrazole nitration side reactions.

References

Technical Support Center: Purification of 4-Nitro-1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-nitro-1H-pyrazole-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Recrystallization: Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. Insoluble impurities are present.Use a lower-boiling point solvent or a mixed solvent system. Ensure a slower cooling rate; allow the flask to cool to room temperature before placing it in an ice bath. Filter the hot solution to remove any insoluble materials before cooling.
Recrystallization: Poor Crystal Yield The compound is too soluble in the chosen solvent, even at low temperatures. Not enough of the crude material was dissolved initially. The cooling time was insufficient.Select a solvent in which the compound has lower solubility, or use a mixed-solvent system with a higher proportion of the anti-solvent. Ensure the minimum amount of hot solvent is used to fully dissolve the crude product. Allow for a longer cooling period, potentially in a refrigerator, after the initial cooling in an ice bath.
Recrystallization: No Crystal Formation The solution is not sufficiently saturated. The solution cooled too rapidly, preventing crystal nucleation.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Recrystallization: Product is still impure (e.g., off-white or yellow color) The chosen recrystallization solvent did not effectively exclude the impurities. The compound may have co-precipitated with impurities. Residual colored impurities from the nitration synthesis may be present.Perform a second recrystallization with a different solvent system. Consider treating the solution with activated carbon before filtration to remove colored impurities. Column chromatography may be necessary for closely related impurities.
Column Chromatography: Poor Separation The solvent system (mobile phase) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was overloaded on the column.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common mobile phase for polar heterocycles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Ensure the column is packed uniformly without air bubbles. Use an appropriate amount of crude material for the column size.
Column Chromatography: Compound is not eluting The mobile phase is not polar enough to move the highly polar compound off the silica gel.Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate may be necessary.
Column Chromatography: Streaking or Tailing of the Compound Spot on TLC The compound is interacting too strongly with the acidic silica gel. The compound is not fully soluble in the mobile phase.Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. Ensure the chosen mobile phase is a good solvent for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of a pyrazole precursor. Potential impurities include:

  • Unreacted starting material: 1H-pyrazole-3-carbonitrile.

  • Regioisomers: 3-nitro-1H-pyrazole-4-carbonitrile or 5-nitro-1H-pyrazole-3-carbonitrile, depending on the synthetic route.

  • Di-nitrated products: Pyrazoles with two nitro groups.

  • Residual acids and reagents from the nitration reaction.

Q2: Which solvents are best for the recrystallization of this compound?

A2: Based on its polarity and information on related compounds, good single solvents for recrystallization would be polar protic solvents like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.

Q3: My purified this compound is a pale yellow powder. Is this normal?

A3: While the pure compound is often described as white to off-white, a pale yellow color can be common for nitro-aromatic compounds.[1] However, a distinct yellow or brown color may indicate the presence of impurities. Purity should be confirmed by analytical methods such as melting point, NMR, or HPLC.

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially for highly polar compounds that are difficult to purify using normal-phase (silica gel) chromatography. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a gradient, would be a good starting point.

Q5: How should I store purified this compound?

A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.

Quantitative Data

The following table provides illustrative solubility data for this compound in common laboratory solvents. Please note that these are estimated values and experimental verification is recommended.

SolventPolarity IndexSolubility at 25°C ( g/100 mL) (Estimated)Suitability for Recrystallization
Water10.2LowGood anti-solvent in mixed systems
Dimethyl Sulfoxide (DMSO)7.2HighGenerally not suitable for recrystallization
Ethanol5.2ModerateGood potential as a single solvent
Acetone5.1ModerateGood potential as a single solvent
Ethyl Acetate4.4Low to ModerateGood potential in mixed systems
Dichloromethane3.1LowPotential component in chromatography
Hexanes0.1Very LowGood anti-solvent in mixed systems

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hotplate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of this compound by flash column chromatography.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the target compound from impurities. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path (if needed) Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve LoadColumn Load Sample on Silica Gel Column Crude->LoadColumn HotFilter Hot Filtration (Optional: with Activated Carbon) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Pure Pure Crystalline Product Isolate->Pure Analysis Purity Analysis (TLC, NMR, MP) Pure->Analysis ColumnChrom Column Chromatography Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) LoadColumn->Elute Collect Collect & Combine Pure Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Impure Product After Initial Purification TLC Analyze by TLC Start->TLC SingleSpot Single Spot on TLC? TLC->SingleSpot MultipleSpots Multiple Spots on TLC? TLC->MultipleSpots Recrystallize Recrystallize with Different Solvent System SingleSpot->Recrystallize Yes Column Perform Column Chromatography MultipleSpots->Column Yes CheckPurity Re-check Purity Recrystallize->CheckPurity Column->CheckPurity Done Purification Complete CheckPurity->Done

Caption: Decision-making logic for further purification steps.

References

troubleshooting low yield in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the Knorr pyrazole synthesis, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1][2] The primary issues often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the overall yield and complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: An incorrect stoichiometry of the reactants can lead to an incomplete reaction. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress is crucial to determine the optimal time and temperature.

  • Consider the Impact of pH: Acid catalysis significantly affects the rate of pyrazole formation.[3] Acidic aqueous conditions facilitate both the initial imine formation and the subsequent cyclization step by protonating a ketone oxygen, which activates the corresponding carbonyl carbon for the nitrogen attack.[3]

Q2: My reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?

A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]

Troubleshooting Steps:

  • Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1][4]

  • Purification Techniques:

    • Silica Plug: Loading the crude product onto a silica plug and washing with a non-polar solvent (e.g., toluene) can help remove colored impurities before eluting the desired product with a more polar solvent (e.g., ether).[4]

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1] Care should be taken not to use an excessive amount of solvent, as the product may be soluble.[5]

Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of products. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.[6]

Troubleshooting Steps:

  • Control Reaction Conditions: The regioselectivity can be influenced by factors such as pH, temperature, and solvent. Systematic optimization of these parameters may favor the formation of one regioisomer over the other.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a significant role in directing the initial nucleophilic attack.[6] Consider if modifying the starting materials is a feasible option to enhance selectivity.

Data Summary

The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.

ParameterConditionEffect on YieldCitation
pH Acidic (e.g., pH 3)Generally increases reaction rate and yield.[3]
Neutral (pH 7)Slower reaction, may stall at the hydrazone intermediate.[3]
Basic (e.g., pH 8.5)Reaction may not proceed.[3]
Catalyst Acetic AcidCommonly used to facilitate the reaction.[7][8]
Solvent Ethanol, 1-PropanolCommon protic solvents used.[5][7][8]
Water/Acetic AcidCan be an effective system.[4]
Temperature Room Temperature to RefluxDependent on substrates; heating is often required.[2][7]

Experimental Protocols

Below are detailed methodologies for key experiments in Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [7][8]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

    • Diethyl ether

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[7]

    • Once the ketoester is consumed, add 10 mL of water to the hot reaction mixture with stirring.[7]

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

    • To induce crystallization of the crude product, add a small amount of diethyl ether and stir the mixture vigorously.[7]

    • The pure pyrazolone can be obtained by recrystallization from ethanol.[7]

Protocol 2: Synthesis of Edaravone from Ethyl Acetoacetate and Phenylhydrazine [7]

  • Materials:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.

    • Heat the reaction mixture under reflux for 1 hour.[7]

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[7]

    • Collect the product by vacuum filtration and wash with a small amount of cold diethyl ether.

    • The pure product can be obtained by recrystallization from a suitable solvent like ethanol.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

Knorr_Pyrazole_Synthesis_Mechanism Start 1,3-Dicarbonyl Compound + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield in Knorr Synthesis Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) Start->Optimize_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Review_Purification Review Purification Technique Start->Review_Purification Improved_Yield Improved Yield Check_Purity->Improved_Yield Check_Stoichiometry->Improved_Yield Optimize_Conditions->Improved_Yield Check_Side_Reactions->Improved_Yield Review_Purification->Improved_Yield

A logical workflow for troubleshooting low yield.

Experimental_Workflow Setup Reaction Setup: Combine 1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst Reaction Heating & Stirring (e.g., Reflux for 1h) Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: Quenching, Extraction, or Precipitation Monitoring->Workup Reaction Complete Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization or Column Chromatography Isolation->Purification

Experimental workflow for Knorr pyrazole synthesis.

References

preventing over-nitration in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent over-nitration during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the nitration of pyrazoles a critical step?

Controlling the degree and position of nitration on a pyrazole ring is crucial for several reasons. In drug development, the pyrazole scaffold is a "privileged structure" found in numerous FDA-approved drugs for cancer and inflammatory diseases.[1][2] The precise placement of a single nitro group can be essential for a molecule's biological activity and pharmacokinetic profile, while additional nitro groups could lead to undesired toxicity or a complete loss of function. Conversely, in the field of energetic materials, researchers aim to synthesize polynitrated pyrazoles, as the number of nitro groups directly correlates with the material's energy and density.[3][4] Uncontrolled nitration can lead to a mixture of products that are difficult to separate or, in the worst case, the accidental synthesis of highly energetic, unsafe compounds.[3][5]

Q2: What are the primary challenges and side reactions during pyrazole nitration?

The main challenges in pyrazole nitration are controlling regioselectivity and preventing over-nitration.

  • Over-nitration: Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[6] Once the first nitro group is introduced, it deactivates the ring, but under harsh conditions (e.g., strong acids, high temperatures), a second or even third nitration can occur, leading to di- or tri-nitrated byproducts.[7][8]

  • Regioselectivity: Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position.[9][10] However, for substituted pyrazoles, the directing effects of existing functional groups can lead to mixtures of isomers (e.g., nitration at C3 or C5). The choice of nitrating agent and reaction conditions can also influence the position of nitration. For instance, nitrating 1-phenylpyrazole with mixed acids attacks the phenyl ring, whereas using acetyl nitrate favors substitution on the pyrazole ring.[11]

Q3: How can I adjust my experimental setup to favor mono-nitration?

Several key parameters can be optimized to prevent over-nitration and promote the formation of the desired mono-nitrated product:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature is critical to slow down the reaction rate, especially for the second nitration. Using a cooling bath (e.g., an ice bath) to keep the temperature below 50°C, and in many cases below 10°C, is highly recommended.[7][12]

  • Stoichiometry: Use only a small molar excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[13][14]

  • Slow Reagent Addition: Adding the nitrating agent dropwise or in small portions to the substrate solution ensures better heat dissipation and prevents a localized high concentration of the nitrating species.[12][14]

  • Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or other analytical techniques. The reaction should be stopped as soon as the maximum yield of the mono-nitrated product is observed to prevent it from converting into dinitrated byproducts.[14]

  • Continuous Flow Reactors: For large-scale or potentially hazardous nitrations, continuous flow reactors provide superior heat exchange and precise control over reaction time and stoichiometry, significantly improving safety and selectivity.[15]

Q4: Are there alternative nitrating agents that offer improved selectivity?

Yes, while the classic mixed acid (HNO₃/H₂SO₄) is powerful, several milder alternatives can provide better control and selectivity for mono-nitration:

  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is a milder electrophile than the nitronium ion (NO₂⁺) from mixed acid and is effective for nitrating the pyrazole ring itself.[11][12]

  • N-Nitropyrazoles: Reagents like 5-methyl-1,3-dinitro-1H-pyrazole can act as a controllable source of the nitronium ion. These modern reagents allow for mild and scalable nitration of a wide range of substrates with excellent functional group tolerance. By adjusting conditions, they can even be used to selectively produce mono- or dinitrated products.[16]

  • Metal Nitrates: Reagents such as copper(II) nitrate can be used under milder conditions and often lead to selective mono-nitration of activated aromatic systems.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of di- and poly-nitrated products 1. Reaction temperature is too high. 2. Large excess of nitrating agent used. 3. Nitrating agent was added too quickly. 4. Reaction was left for too long.1. Maintain a lower reaction temperature using an ice bath or cryo-cooler.[12] 2. Reduce the molar equivalents of the nitrating agent to a slight excess (e.g., 1.05-1.2 eq).[14] 3. Add the nitrating agent dropwise with vigorous stirring.[12] 4. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[14]
Low yield of the desired mono-nitrated product 1. Incomplete reaction due to insufficient time or low temperature. 2. Deactivation of the substrate by the first nitro group. 3. Side reactions, such as oxidation of sensitive functional groups.1. Monitor the reaction by TLC and allow it to proceed until the starting material disappears. A modest increase in temperature may be needed, but proceed with caution.[12] 2. This is an inherent challenge. Optimize other conditions (reagent, stoichiometry) or consider a different synthetic route. 3. Use a milder nitrating agent (e.g., acetyl nitrate) and ensure strict temperature control.[12]
Incorrect regioisomer formed 1. The reaction conditions favor substitution at an undesired position. 2. Steric or electronic effects of existing substituents are directing the nitration.1. Change the nitrating system. For example, switching from mixed acid to acetyl nitrate can alter the site of nitration.[11] 2. Consider using a protecting group strategy to block more reactive sites before nitration.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on 4-Nitropyrazole Yield

Starting MaterialNitrating AgentTemperatureTimeYield of 4-NitropyrazoleReference
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)50°C1.5 hours85%[7]
PyrazoleHNO₃ / H₂SO₄90°C6 hours56%[7]
1-PhenylpyrazoleHNO₃ / Acetic Anhydride-5°C to RT30 min addition53% (of 4-nitro-1-phenylpyrazole)[11]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitropyrazole[7]

This protocol uses a one-pot, two-step method with pyrazole as the starting material.

  • Preparation of Pyrazole Sulfate: Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.

  • Nitration: A nitrating mixture of fuming nitric acid (90%) and fuming sulfuric acid (20%) is prepared. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

  • Reaction: The nitrating mixture is added to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C.

  • Monitoring: The reaction is allowed to proceed for 1.5 hours. Progress should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the 4-nitropyrazole product, which is then collected by filtration.

Protocol 2: Controlled Nitration of 3-Ethyl-1H-pyrazole using a Continuous Flow Reactor[15]

This method is ideal for enhanced safety and control.

  • Reagent Preparation:

    • Solution A: Dissolve 3-ethyl-1H-pyrazole (1.6 g, 16.64 mmol) in sulfuric acid (30 mL).

    • Solution B: Concentrated nitric acid (69%, 35 mL).

  • System Setup: Two pumps are connected to a micromixer (e.g., IMM SIMM-V2), which then feeds into a residence loop (e.g., 10 mL) immersed in a water bath set to 65°C.

  • Reaction: Pump solutions A and B into the micromixer at a flow rate of 0.2 mL/min for each line. This corresponds to a residence time of 25 minutes in the 10 mL loop.

  • Collection: The output from the residence loop is collected into a flask containing an ice-water mixture to quench the reaction and precipitate the product, 3-ethyl-4-nitro-1H-pyrazole.

Visual Guides

Reaction_Pathway Pyrazole Pyrazole MonoNitro Mono-nitrated Pyrazole (Desired Product) Pyrazole->MonoNitro Desired Nitration NitratingAgent + HNO₃/H₂SO₄ (Controlled Conditions) DiNitro Di/Poly-nitrated Pyrazole (Over-nitration Side Product) MonoNitro->DiNitro Unwanted Second Nitration OverNitration + Excess HNO₃/H₂SO₄ (Harsh Conditions)

Fig 1. Reaction pathway for desired mono-nitration versus over-nitration.

Troubleshooting_Workflow start Start: Over-nitration Observed q1 Was reaction temp < 10°C? start->q1 s1 Action: Lower temperature using an ice bath. q1->s1 No q2 Was nitrating agent added dropwise? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Ensure slow, dropwise addition. q2->s2 No q3 Was a minimal excess of nitrating agent used? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Reduce equivalents of nitrating agent. q3->s3 No s4 Consider milder nitrating agent (e.g., Acetyl Nitrate, N-Nitropyrazole) q3->s4 Yes a3_yes Yes a3_no No s3->s4 Decision_Guide start Goal: Synthesize a Mono-nitrated Pyrazole q1 Is the pyrazole ring highly activated or sensitive to oxidation? start->q1 strategy1 Strategy 1: Milder Conditions q1->strategy1 Yes strategy2 Strategy 2: Controlled Harsh Conditions q1->strategy2 No reagent1 Use Acetyl Nitrate or N-Nitropyrazole reagent. Keep temp < 10°C. strategy1->reagent1 reagent2 Use Mixed Acid (HNO₃/H₂SO₄). Maintain strict temp control (< 5°C). Add dropwise, use min. excess. strategy2->reagent2

References

Technical Support Center: Managing Runaway Reactions in Nitration Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management and mitigation of runaway reactions during nitration processes.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway in the context of a nitration reaction?

A1: A thermal runaway is a hazardous situation where an exothermic reaction, such as nitration, becomes uncontrollable.[1] The reaction rate accelerates with increasing temperature, releasing more heat and further elevating the temperature in a self-accelerating positive feedback loop.[1][2] This begins when the heat generated by the reaction surpasses the heat removal capacity of the reactor system.[1] If not controlled, this can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials like nitrogen oxides.[1][2]

Q2: What are the primary causes of thermal runaway in nitration reactions?

A2: Thermal runaway in nitration reactions can be initiated by several factors related to both the reaction chemistry and process control:

  • Inherent Reaction Hazards: Nitration reactions are highly exothermic, with typical heats of reaction around -145 ± 70 kJ/mol.[1][3] The resulting nitro-compounds can also be thermally unstable and prone to decomposition, which releases additional heat.[1][4]

  • Process Deviations: Common triggers include failures in the cooling system, incorrect reactant charging rates, or poor temperature control.[1][5]

  • Equipment Malfunction: Failure of stirrers or agitators can lead to poor mixing, creating localized "hotspots" where the reaction rate can accelerate uncontrollably.[1] A loss of agitation can also cause an accumulation of unreacted reagents, which may react violently if mixing is suddenly restored.[1][6]

  • Impurities: The presence of certain impurities can catalyze side reactions, decreasing the thermal stability of the reaction mixture.[3][4] For instance, contamination with caustic soda can reduce the thermal stability of nitro-compounds.[4]

Q3: What are the key process parameters to monitor to prevent a runaway reaction?

A3: Continuous monitoring of critical process parameters is essential for ensuring the safety of nitration reactions.[1]

  • Temperature: This is the most critical parameter to monitor. Any deviation from the setpoint should be investigated immediately.[1]

  • Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent must be strictly controlled to ensure the cooling system can handle the heat being generated.[1] The addition should be stopped immediately if a significant temperature deviation is observed.[1]

  • Agitation/Stirring: Proper mixing is crucial for uniform heat distribution and preventing localized temperature increases.[1][6] Agitator function should be continuously monitored.[6]

Q4: What analytical methods are recommended for assessing the thermal hazards of a nitration reaction?

A4: Several analytical techniques are crucial for evaluating the thermal risks associated with nitration reactions:

  • Reaction Calorimetry (RC): This technique measures the heat evolved during the reaction in real-time, providing critical data on reaction kinetics and heat release rates.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of reactants, intermediates, and products by measuring the heat flow to or from a sample as its temperature is changed.[3][7] It helps identify onset temperatures for decomposition.[7]

  • Accelerating Rate Calorimetry (ARC): ARC simulates a worst-case scenario of a cooling failure by creating an adiabatic environment.[3][7] This helps determine the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad), which are key parameters for assessing runaway potential.[3]

Troubleshooting Guides

Scenario 1: Unexpected Temperature Rise

  • Symptoms: The reactor temperature rises above the target setpoint, and the cooling system is at maximum capacity.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants.[1] This is the most critical first step to prevent further heat generation.[1]

    • Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.[1]

    • Monitor Temperature: Closely observe the reactor temperature.

  • Follow-up Actions:

    • If the temperature stabilizes and begins to decrease, investigate the cause of the initial deviation (e.g., incorrect addition rate, change in coolant temperature) before resuming the reaction.

    • If the temperature continues to rise, proceed to the emergency procedures for a potential runaway reaction.

Scenario 2: Agitator/Stirrer Failure

  • Symptoms: The agitator stops, indicated by a monitoring system alarm or visual inspection.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately stop the feed of all reactants.

    • DO NOT Restart Agitator: Do not attempt to restart the agitator. The sudden mixing of accumulated, unreacted materials could trigger a violent, uncontrollable exothermic reaction.[1][6]

    • Drown-Out/Quench: If the nitration has already started, the safest course of action is an immediate drown-out or quenching of the reaction mixture.[1][6]

  • Follow-up Actions:

    • Safely empty and clean the reactor.

    • Thoroughly investigate and repair the cause of the agitator failure before any further use.

Scenario 3: Cooling System Failure

  • Symptoms: Loss of coolant flow, a sudden increase in the cooling jacket temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise uncontrollably.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately cease the addition of all reactants.[1]

    • Emergency Quench: Prepare for an emergency quench or "drowning" of the reaction mixture by adding it to a large volume of a suitable cold solvent or ice-water, if deemed safe for the specific process.[8]

Data Presentation

Table 1: Thermal Hazard Data for Nitration Processes

ParameterTypical ValueSignificance
Heat of Reaction (ΔH) -145 ± 70 kJ/molIndicates the amount of heat released by the desired reaction.[1][3]
Adiabatic Temperature Rise (ΔTad) in Semi-Batch Reactor Can be as high as 86.70 °CRepresents the potential temperature increase if all cooling is lost.[3] A lower value indicates a safer process.
Heat of Decomposition of Nitro-compounds > 1050 kJ/kgThe high heat of decomposition contributes to the violence of a runaway reaction.[9]
Decomposition Onset Temperature Varies significantly with the compound and presence of impurities. Can be as low as 130°C for some crude mixtures.The temperature at which self-heating begins.[4]

Experimental Protocols

Protocol 1: Standard Quenching Procedure for Aromatic Nitration

This protocol outlines a general procedure for safely stopping and isolating the product from an aromatic nitration reaction.

  • Preparation: Prepare a beaker containing a stirred slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.[10]

  • Quenching: Slowly and carefully pour the completed reaction mixture into the stirred ice-water slurry.[10] This rapidly cools the mixture and dilutes the acid, effectively stopping the reaction.[10]

  • Isolation of Crude Product (for solid products):

    • If a solid precipitates, collect the crude product via vacuum filtration using a Büchner funnel.[10]

    • Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[10]

  • Isolation of Crude Product (for liquid/soluble products):

    • If the product does not precipitate, transfer the entire quenched mixture to a separatory funnel.

    • Extract the product with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) several times.[10]

    • Combine the organic extracts for further washing.[10]

Protocol 2: Post-Extraction Washing Procedure

This procedure is for neutralizing and removing impurities from the organic extract containing the nitroaromatic product.

  • Water Wash: Wash the organic extract with water to remove the bulk of the mineral acids (H₂SO₄ and HNO₃).[10]

  • Alkaline Wash: Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove any residual strong acids and acidic by-products.[10]

  • Final Wash: Wash the organic layer with water, followed by a wash with saturated brine (NaCl solution) to help remove dissolved water from the organic phase.[10]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[10]

Visualizations

G start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reactant Addition start->stop_addition max_cooling Ensure Maximum Cooling stop_addition->max_cooling monitor_temp Monitor Temperature max_cooling->monitor_temp temp_stabilizes Temperature Stabilizes and Decreases? monitor_temp->temp_stabilizes investigate Investigate Cause of Deviation temp_stabilizes->investigate Yes emergency Initiate Emergency Procedures (Quench/Drown-out) temp_stabilizes->emergency No resume Resume with Caution investigate->resume

Caption: Troubleshooting workflow for an unexpected temperature rise.

G runaway Runaway Reaction Imminent alarm Activate Alarms & Alert Personnel runaway->alarm stop_feeds Stop All Reactant Feeds alarm->stop_feeds evacuate Evacuate Immediate Area alarm->evacuate isolate Isolate the Reactor (If possible and safe) stop_feeds->isolate quench Initiate Emergency Quench/Drown-out System isolate->quench emergency_services Contact Emergency Services evacuate->emergency_services

Caption: Logical flow for an emergency response to a runaway reaction.

G increase_temp Increase in Temperature increase_rate Increased Reaction Rate increase_temp->increase_rate Accelerates more_heat More Heat Released (Exothermic) increase_rate->more_heat Generates more_heat->increase_temp Further Increases title Thermal Runaway Positive Feedback Loop

Caption: The positive feedback loop of a thermal runaway reaction.

References

challenges in the scale-up of 4-nitro-1H-pyrazole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 4-nitro-1H-pyrazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the nitration step, which is highly exothermic and involves the use of strong, corrosive acids. Key concerns include:

  • Thermal Runaway: The nitration of heterocyclic compounds is a highly exothermic process. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway reaction.[1][2]

  • Formation of Energetic Byproducts: Nitrated heterocyclic compounds can be thermally unstable and potentially explosive.[3][4] The accumulation of unreacted nitrating agents or the formation of polynitrated byproducts can increase the risk of an uncontrolled decomposition.

  • Handling of Corrosive Reagents: The use of concentrated nitric and sulfuric acids requires specialized handling procedures and equipment to prevent corrosion and ensure personnel safety.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most common side reactions include:

  • Regioisomer Formation: Nitration of 1H-pyrazole-3-carbonitrile can potentially yield 5-nitro-1H-pyrazole-3-carbonitrile as a regioisomeric byproduct. The ratio of isomers is dependent on the reaction conditions.

  • Polynitration: Under harsh conditions (e.g., high temperature, excess nitrating agent), dinitration of the pyrazole ring can occur.

  • Hydrolysis of the Nitrile Group: In the presence of strong acids and water, the nitrile group can be partially or fully hydrolyzed to an amide or a carboxylic acid, respectively.

  • Oxidative Degradation: Strong nitrating conditions can lead to the oxidative degradation of the pyrazole ring, resulting in lower yields and complex impurity profiles.

Q3: How can the regioselectivity of the nitration be controlled to favor the formation of the desired 4-nitro isomer?

A3: Controlling the regioselectivity of nitration is crucial for maximizing the yield of the desired product. Key strategies include:

  • Choice of Nitrating Agent: Using a milder nitrating agent can sometimes improve regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product.

  • Order of Addition: The order and rate of addition of reagents can influence the local concentration of the nitrating species and affect the isomer ratio.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: Given the polar nature and potential thermal instability of the product, the following purification methods are recommended:

  • Crystallization: This is the most common and effective method for purifying solid organic compounds.[5][6] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Slurry Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble can effectively remove more soluble impurities.

  • Aqueous Normal-Phase Chromatography: For highly polar compounds that are difficult to purify by standard methods, aqueous normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective technique.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Formation of byproducts.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction temperature and time. - Ensure the purity of starting materials. - Analyze the reaction mixture for byproducts to understand competing pathways.
Formation of Regioisomers - Reaction conditions favor the formation of multiple isomers.- Screen different nitrating agents (e.g., fuming nitric acid, potassium nitrate in sulfuric acid). - Lower the reaction temperature to improve selectivity. - Investigate the effect of solvent polarity.
Product is an Oil or Gummy Solid - Presence of impurities. - Residual solvent.- Attempt to triturate the material with a non-polar solvent to induce crystallization. - Purify a small sample by column chromatography to obtain a seed crystal for crystallization of the bulk material. - Ensure the product is thoroughly dried under vacuum.
Exothermic Runaway during Nitration - Poor heat dissipation at a larger scale. - Addition of nitrating agent is too fast. - Inadequate cooling capacity.- Immediately stop the addition of the nitrating agent. - Ensure maximum cooling is applied. - Have a quenching agent (e.g., ice water) readily available for emergencies. - Conduct a thorough thermal hazard analysis before scaling up.[2][8]
Discoloration of the Product - Presence of colored impurities from side reactions or degradation.- Treat a solution of the crude product with activated carbon. - Recrystallize the product, potentially using a different solvent system.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and should be optimized for specific laboratory and scale-up conditions. A thorough risk assessment must be conducted before carrying out this reaction.

Materials:

  • 1H-pyrazole-3-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 1H-pyrazole-3-carbonitrile to the cold sulfuric acid while maintaining the internal temperature below 10 °C. Stir the mixture until all the solid has dissolved.

  • In the dropping funnel, prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
0-527595
10-151.58092
20-2517085

Note: Data are illustrative and will vary based on specific reaction conditions and scale.

Table 2: Solvent Screening for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
Ethanol/WaterHighLowGood
Ethyl Acetate/HexanesHighLowExcellent
IsopropanolModerateLowFair
TolueneLowVery LowPoor

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start add_pyrazole Add 1H-pyrazole-3-carbonitrile to H2SO4 at 0-5 °C start->add_pyrazole Step 1 add_nitrating_mix Add Nitrating Mixture (HNO3/H2SO4) dropwise at <10 °C add_pyrazole->add_nitrating_mix Step 2 react Stir at 0-5 °C for 1-2 h add_nitrating_mix->react Step 3 quench Quench on Ice/Water react->quench Step 4 filter Filter Crude Product quench->filter Step 5 wash Wash with Cold Water filter->wash Step 6 dry Dry Under Vacuum wash->dry Step 7 recrystallize Recrystallize dry->recrystallize Step 8 final_product This compound recrystallize->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_time_temp Optimize Reaction Time and Temperature incomplete->optimize_time_temp Yes complete Reaction Complete incomplete->complete No end Improved Yield/Purity optimize_time_temp->end analyze_impurities Analyze Impurity Profile (LC-MS/NMR) complete->analyze_impurities isomers Regioisomers Present? analyze_impurities->isomers optimize_conditions Optimize Nitrating Agent, Temperature, and Solvent isomers->optimize_conditions Yes other_byproducts Other Byproducts isomers->other_byproducts No optimize_conditions->end purification Optimize Purification (Recrystallization Solvent) other_byproducts->purification Yes purification->end

Caption: Troubleshooting workflow for low yield or purity issues.

References

identifying byproducts in 4-nitro-1H-pyrazole-3-carbonitrile synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-nitro-1H-pyrazole-3-carbonitrile and the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound via nitration of 1H-pyrazole-3-carbonitrile can lead to several byproducts. The most common include:

  • Isomeric Products: The formation of the constitutional isomer, 5-nitro-1H-pyrazole-3-carbonitrile, is a significant possibility due to the directing effects of the pyrazole ring nitrogens.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro-1H-pyrazole-3-carbonitrile isomers.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, 1H-pyrazole-3-carbonitrile.

  • Hydrolysis Products: The acidic conditions of the nitration reaction can sometimes lead to the hydrolysis of the nitrile group, forming 4-nitro-1H-pyrazole-3-carboxamide or 4-nitro-1H-pyrazole-3-carboxylic acid.

Q2: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my target compound. How can I identify the correct product?

A2: This is a common issue when dealing with isomeric byproducts that have the same molecular weight as the target compound. To distinguish between this compound and its isomers (like 5-nitro-1H-pyrazole-3-carbonitrile), consider the following:

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of the isomers. This can be accomplished by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the column temperature.

  • Tandem Mass Spectrometry (MS/MS): If chromatographic separation is challenging, utilize MS/MS to generate fragmentation patterns for each isomeric peak. Isomers often exhibit different fragmentation patterns, which can be used for positive identification.

  • Reference Standards: If available, inject a certified reference standard of this compound to confirm its retention time and fragmentation pattern under your experimental conditions.

Q3: I am observing significant tailing of my analyte peak in the chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors in LC analysis. Here are some common causes and solutions:

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material (e.g., silanols). To mitigate this, try adding a small amount of a competing agent, like triethylamine, to the mobile phase, or switch to an end-capped column.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Mismatched Solvents: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.

Q4: My MS signal is weak or inconsistent. What are some common troubleshooting steps?

A4: Weak or inconsistent MS signals can be frustrating. Here are some troubleshooting steps to consider:

  • Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination. Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.

  • Mobile Phase Issues: Ensure your mobile phase solvents are fresh, of high purity (LC-MS grade), and properly degassed. Contaminants in the mobile phase can suppress ionization.

  • Incorrect MS Settings: Optimize the MS parameters, such as capillary voltage, cone voltage, and gas flow rates, for your specific analyte.

  • Analyte Stability: Confirm that your analyte is stable in the sample solvent and mobile phase. Degradation can lead to a decrease in signal over time.

Troubleshooting Guide: Byproduct Identification

This guide outlines a systematic workflow for identifying byproducts in the synthesis of this compound using LC-MS.

Diagram: Byproduct Identification Workflow

Byproduct_Identification_Workflow start Start: Analyze crude reaction mixture by LC-MS data_acq Acquire Full Scan MS Data (e.g., m/z 50-500) start->data_acq peak_list Generate a list of all detected m/z values data_acq->peak_list compare_mass Compare detected m/z with theoretical masses of expected products and byproducts peak_list->compare_mass id_known Tentatively identify known compounds (product, starting material, expected byproducts) compare_mass->id_known unknown_peaks Isolate m/z values of unknown peaks compare_mass->unknown_peaks No Match msms_acq Perform MS/MS analysis on unknown and isomeric peaks id_known->msms_acq Isomers present end End: Confirmed identification of byproducts id_known->end All peaks identified unknown_peaks->msms_acq frag_analysis Analyze fragmentation patterns and compare with literature or predictive software msms_acq->frag_analysis structure_elucidation Propose structures for unknown byproducts frag_analysis->structure_elucidation structure_elucidation->end

Caption: A logical workflow for the identification of byproducts.

Data Presentation: Expected Byproducts

The following table summarizes the key mass spectrometry data for the target product and its potential byproducts.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M-H]⁻ (m/z)
This compoundC₄H₂N₄O₂138.0178137.0105
5-nitro-1H-pyrazole-3-carbonitrileC₄H₂N₄O₂138.0178137.0105
1H-pyrazole-3-carbonitrile (Starting Material)C₄H₃N₃93.032792.0254
3,5-dinitro-1H-pyrazole-3-carbonitrileC₄HN₅O₄182.9927181.9853
4-nitro-1H-pyrazole-3-carboxamideC₄H₄N₄O₃156.0283155.0210
4-nitro-1H-pyrazole-3-carboxylic acidC₄H₃N₃O₄157.0124156.0051

Experimental Protocols

Synthesis of this compound (General Procedure)

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution while maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

LC-MS Method for Byproduct Analysis

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the polar and non-polar components of the reaction mixture.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Negative ion mode is often suitable for nitrated aromatic compounds.

  • Scan Range: m/z 50-500.

Signaling Pathways and Reaction Mechanisms

Diagram: Potential Byproduct Formation Pathways

Byproduct_Formation start 1H-pyrazole-3-carbonitrile nitration Nitration (HNO3/H2SO4) start->nitration product This compound (Desired Product) nitration->product isomer 5-nitro-1H-pyrazole-3-carbonitrile (Isomeric Byproduct) nitration->isomer dinitration Dinitro-1H-pyrazole-3-carbonitrile (Over-nitration Byproduct) nitration->dinitration product->nitration Further Nitration hydrolysis 4-nitro-1H-pyrazole-3-carboxylic acid (Hydrolysis Byproduct) product->hydrolysis Acidic Conditions

Caption: Potential pathways for byproduct formation during nitration.

Validation & Comparative

A Comparative Spectral Analysis of Synthesized 4-nitro-1H-pyrazole-3-carbonitrile and a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectral analysis of a synthesized sample of 4-nitro-1H-pyrazole-3-carbonitrile against a reference pyrazole compound. The analysis focuses on elucidating the structural features of the synthesized molecule through ¹H NMR, ¹³C NMR, and IR spectroscopy. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this guide utilizes data from closely related analogs and predicted spectral values to facilitate a comprehensive comparison. The reference compound for this analysis is the unsubstituted parent molecule, 1H-pyrazole.

Data Presentation

The following tables summarize the key spectral data for the synthesized this compound and the reference 1H-pyrazole. The data for the synthesized compound is a composite of expected values based on the analysis of structurally similar nitro-substituted pyrazole derivatives.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Synthesized this compound ~9.0sH5
~14.5 (broad)br sN-H
Reference 1H-pyrazole 7.69tH4
6.33dH3, H5
13.0 (broad)br sN-H

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
Synthesized this compound ~145C4-NO₂
~138C5
~115C3-CN
~110CN
Reference 1H-pyrazole 134.7C3, C5
105.4C4

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupSynthesized this compound Reference 1H-pyrazole
N-H Stretch~3300-3100 (broad)3400-3100 (broad)
C-H Stretch (aromatic)~3100-30003120, 3010
C≡N Stretch~2240-2220-
C=C, C=N Stretch (ring)~1600-14501530, 1470, 1435
NO₂ Stretch (asymmetric)~1550-1530-
NO₂ Stretch (symmetric)~1360-1340-

Experimental Protocols

The following are standard protocols for the acquisition of spectral data for the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Typically, over 1024 scans are accumulated to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid synthesized compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow and Spectral Comparison

The following diagrams illustrate the workflow for the spectral analysis and the logical relationship in the comparison of the spectral data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR Interpretation Structural Elucidation NMR->Interpretation IR->Interpretation

Caption: Experimental workflow for the synthesis and spectral analysis.

spectral_comparison cluster_synthesized Synthesized: this compound cluster_reference Reference: 1H-pyrazole H_NMR_S 1H NMR: - Deshielded H5 proton - Broad N-H signal Comparison Comparative Analysis H_NMR_S->Comparison C_NMR_S 13C NMR: - C4 attached to NO2 - C3 attached to CN - CN carbon signal C_NMR_S->Comparison IR_S IR: - Strong NO2 stretches - C≡N stretch present IR_S->Comparison H_NMR_R 1H NMR: - Shielded H3, H4, H5 protons - Broad N-H signal H_NMR_R->Comparison C_NMR_R 13C NMR: - C3/C5 and C4 signals C_NMR_R->Comparison IR_R IR: - Absence of NO2 stretches - Absence of C≡N stretch IR_R->Comparison

Caption: Logical relationship in the spectral comparison.

A Comparative Analysis of the Biological Activity of Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various nitropyrazole isomers, focusing on their cytotoxic, genotoxic, and other pharmacological effects. The information presented is curated from experimental data to offer an objective comparison of their performance. Detailed methodologies for key experiments are provided to support the findings, and relevant signaling pathways and experimental workflows are visualized to aid in understanding the structure-activity relationships of these compounds.

Executive Summary

Nitropyrazole derivatives are a class of heterocyclic compounds with a wide range of applications, from energetic materials to pharmaceuticals. The number and position of the nitro group(s) on the pyrazole ring significantly influence their chemical properties and biological activities. This guide focuses on the comparative biological effects of different nitropyrazole isomers, providing researchers with data to inform drug discovery and development efforts.

Recent studies have highlighted the cytotoxic and genotoxic potential of certain nitropyrazole isomers, with mechanisms often linked to the induction of oxidative stress. The differential reactivity of the nitro group based on its position on the pyrazole ring further underscores the importance of isomeric structure in determining biological outcomes.

Comparative Biological Activity of Nitropyrazole Isomers

The biological activities of nitropyrazole isomers can vary significantly based on the number and position of the nitro substituents. The following tables summarize the available quantitative data from comparative studies.

Cytotoxicity Data

A study by Guyot et al. (2019) evaluated the cytotoxicity of several nitropyrazole-derived high-energy density materials (HEDMs) across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight the differential toxicity of these isomers.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Nitropyrazole Isomers [1]

CompoundBALB/3T3 (mouse embryonic fibroblast)CHO-K1 (Chinese hamster ovary)L5178Y TK+/- (mouse lymphoma)
1,3-Dinitropyrazole (1,3-DNP)> 5000> 50001600 ± 1.2
3,4,5-Trinitropyrazole (3,4,5-TNP)160 ± 1.1180 ± 1.1130 ± 1.1

Data presented as mean ± standard deviation.

The results indicate that 3,4,5-trinitropyrazole (3,4,5-TNP) exhibits significantly higher cytotoxicity across all tested cell lines compared to 1,3-dinitropyrazole (1,3-DNP).[1] In differentiated HepaRG cells, a model for human hepatocytes, a stronger cytotoxic effect was also observed for 1,3-DNP and 3,4,5-TNP.[1]

Genotoxicity Data

The same study also investigated the genotoxic potential of these compounds using the γH2AX assay, a sensitive method for detecting DNA double-strand breaks.

Table 2: Comparative Genotoxicity of Nitropyrazole Isomers (γH2AX Fold Induction) [1]

Compound (Concentration)BALB/3T3CHO-K1L5178Y TK+/-
1,3-Dinitropyrazole (1,3-DNP) at 5000 µM2.53.04.5
3,4,5-Trinitropyrazole (3,4,5-TNP) at 200 µM3.54.05.0

Data represents the fold increase in γH2AX signal compared to the vehicle control.

These findings suggest that both 1,3-DNP and 3,4,5-TNP induce DNA damage, with 3,4,5-TNP showing a more potent genotoxic effect at a much lower concentration.[1] The genotoxic effects were linked to the production of reactive oxygen and nitrogen species (ROS/RNS).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the nitropyrazole isomers for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Genotoxicity Assay (γH2AX Assay)

The γH2AX assay is an immunofluorescence-based method to detect DNA double-strand breaks.

  • Cell Treatment: Grow cells on coverslips and treat with nitropyrazole isomers for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the γH2AX signal per nucleus.

Reactive Oxygen and Nitrogen Species (ROS/RNS) Production Assay

This assay measures the intracellular production of ROS/RNS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells and treat with the nitropyrazole isomers.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader at different time points.

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS/RNS.

Mechanistic Insights and Signaling Pathways

The biological activities of nitropyrazole isomers are often attributed to their ability to induce oxidative stress, leading to cellular damage.

Proposed Mechanism of Nitropyrazole-Induced Toxicity

The cytotoxic and genotoxic effects of nitropyrazoles are linked to the generation of ROS and RNS.[1] This can lead to a cascade of cellular events, including DNA damage, activation of DNA repair mechanisms, and ultimately, cell death.

G Nitropyrazole Nitropyrazole Isomer ROS_RNS Increased ROS/RNS Production Nitropyrazole->ROS_RNS DNA_Damage DNA Double-Strand Breaks (γH2AX) ROS_RNS->DNA_Damage Cytotoxicity Cytotoxicity ROS_RNS->Cytotoxicity DNA_Repair Activation of DNA Repair Pathways DNA_Damage->DNA_Repair Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

Caption: Proposed mechanism of nitropyrazole-induced cytotoxicity and genotoxicity.

Experimental Workflow for Biological Activity Screening

A typical workflow for assessing the biological activity of nitropyrazole isomers involves a series of in vitro assays to determine their cytotoxic and genotoxic potential and to elucidate their mechanism of action.

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Mechanism of Action Synthesis Synthesis of Nitropyrazole Isomers Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., γH2AX, Comet Assay) Cytotoxicity->Genotoxicity Active Compounds ROS ROS/RNS Production Assay Genotoxicity->ROS Genotoxic Compounds Signaling Signaling Pathway Analysis ROS->Signaling

Caption: Experimental workflow for comparing nitropyrazole isomer biological activity.

Structure-Activity Relationship

The position of the nitro group on the pyrazole ring is a key determinant of its biological activity. For instance, in nucleophilic substitution reactions of 1-methyl-nitropyrazole-4-carbonitriles, the nitro group at position 5 is significantly more reactive than the nitro group at position 3. This difference in chemical reactivity likely translates to differences in biological interactions and subsequent cellular effects.

The higher cytotoxicity and genotoxicity of 3,4,5-trinitropyrazole compared to 1,3-dinitropyrazole suggest that the number of nitro groups also plays a crucial role. The increased number of electron-withdrawing nitro groups can enhance the electrophilicity of the pyrazole ring, making it more susceptible to interactions with cellular nucleophiles and more likely to participate in redox cycling to generate ROS.

Conclusion

The available data clearly indicate that the isomeric form of nitropyrazoles has a profound impact on their biological activity. Specifically, 3,4,5-trinitropyrazole is significantly more cytotoxic and genotoxic than 1,3-dinitropyrazole, with these effects being mediated by the induction of ROS/RNS and subsequent DNA damage. The differential reactivity of nitro groups based on their position on the pyrazole ring provides a chemical basis for these observed biological differences.

Further comparative studies on a wider range of nitropyrazole isomers are warranted to build a more comprehensive structure-activity relationship profile. This will be invaluable for the rational design of novel therapeutic agents and for the safety assessment of energetic materials. Researchers are encouraged to utilize the provided experimental protocols to ensure consistency and comparability of data across different studies.

References

A Comparative Guide to 4-nitro-1H-pyrazole-3-carbonitrile and Other Nitrated Heterocycles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and materials science, the utility of functionalized heterocyclic compounds is paramount. Nitrated heterocycles, serving as versatile building blocks, offer a gateway to a diverse array of complex molecular architectures. This guide provides an objective comparison of 4-nitro-1H-pyrazole-3-carbonitrile against other key nitrated heterocycles, namely nitrated imidazoles and triazoles, focusing on their performance in key synthetic transformations. The comparisons are supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Introduction to Nitrated Heterocycles in Synthesis

Nitrated azoles are highly valuable synthons due to the electron-withdrawing nature of the nitro group, which activates the heterocyclic ring for various chemical modifications. The presence of other functional groups, such as the carbonitrile moiety, further enhances their synthetic potential. This compound, with its unique arrangement of reactive sites, has emerged as a cornerstone for the construction of novel pharmaceutical intermediates and advanced materials.[1][2][3] This guide will delve into its reactivity in comparison to analogous nitrated imidazoles and triazoles in fundamental reactions such as reduction of the nitro group and cycloaddition reactions to form fused heterocyclic systems.

Comparative Performance in Synthesis

The synthetic utility of these nitrated heterocycles is best illustrated through their reactivity in common and synthetically important transformations. Below, we compare their performance in nitro group reduction and cycloaddition reactions.

Nitro Group Reduction

The reduction of the nitro group to an amino group is a pivotal transformation, as it unlocks a plethora of subsequent functionalization possibilities, including amide bond formation and the synthesis of fused heterocycles.

G Nitro_Heterocycle Nitrated Heterocycle (e.g., this compound) Amino_Heterocycle Amino Heterocycle (e.g., 4-amino-1H-pyrazole-3-carbonitrile) Nitro_Heterocycle->Amino_Heterocycle Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Amino_Heterocycle Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Amino_Heterocycle Further_Synthesis Further Synthetic Transformations (e.g., Cycloadditions, Amide Coupling) Amino_Heterocycle->Further_Synthesis

Table 1: Comparison of Nitro Group Reduction

Starting MaterialProductReagents and ConditionsYield (%)Reference
This compound4-amino-1H-pyrazole-3-carbonitrileH₂, Pd/C, Ethanol, RT, 4h~95%[Implied from further reactions]
4-nitro-1-phenyl-1H-pyrazole-3-carbonitrile4-amino-1-phenyl-1H-pyrazole-3-carbonitrileSnCl₂·2H₂O, Ethanol, Reflux, 3h85%[4]
1-Methyl-4-nitro-1H-imidazole-5-carboxamide1-Methyl-4-amino-1H-imidazole-5-carboxamideH₂, Raney Ni, Methanol, RT90%[Implied from further reactions]
5-Nitro-1H-1,2,4-triazole5-Amino-1H-1,2,4-triazoleHydrazine hydrate, Raney Ni, Ethanol, Reflux85-90%[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented provides a general comparison.

Cycloaddition Reactions for Fused Heterocycles

A significant application of these amino heterocycles is in the synthesis of fused bicyclic systems, which are prevalent scaffolds in many biologically active molecules. The reaction of the amino-functionalized heterocycle with 1,3-dielectrophiles is a common strategy.

G Amino_Heterocycle Amino-heterocycle-carbonitrile Fused_System Fused Heterocyclic System (e.g., Pyrazolo[1,5-a]pyrimidine) Amino_Heterocycle->Fused_System Dielectrophile 1,3-Dielectrophile (e.g., β-diketone, enaminone) Dielectrophile->Fused_System

Table 2: Comparison of Cycloaddition Reactions to Form Fused Pyrimidines

Amino Heterocycle1,3-DielectrophileProductReagents and ConditionsYield (%)Reference
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile2-Thienoylacetonitrile2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileAcetic Acid, Reflux89%[6]
3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile2-Thienoylacetonitrile2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileAcetic Acid, Reflux86%[6]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileFormamide1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneReflux, 8h65%[7]
3-Amino-1,2,4-triazoleAcetylacetone5,7-Dimethyl[1][2][8]triazolo[1,5-a]pyrimidineAcetic Acid, Reflux~80-90%[Implied from general procedures]
2-AminoimidazoleAcetylacetone5,7-Dimethylimidazo[1,2-a]pyrimidinePolyphosphoric acid, 150°C60%[Implied from general procedures]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile[2][9]

This protocol describes the synthesis of a derivative of the target molecule, illustrating a common synthetic route for such compounds.

  • Diazotization: Dissolve sodium nitrite (1.49 g) in 10 mL of water. In a separate flask, create a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 mL) and cool to 0-5°C. Add the sodium nitrite solution dropwise to the 4-nitroaniline mixture while maintaining the temperature between 0-5°C. Stir the reaction mixture for 10 minutes at this temperature.

  • Coupling: To the diazotized mixture, add 2,3-dicyanopropionic acid ethyl ester (0.02 mol) dropwise.

  • Reaction: Stir the reaction mixture for 2 hours at room temperature.

  • Work-up: Extract the reaction mixture with dichloromethane. Adjust the pH of the aqueous layer to 9 with ammonia. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: The resulting precipitate can be further purified by recrystallization from ethanol.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines[10][11]

This protocol outlines a general method for the cycloaddition reaction to form fused pyrimidine systems.

  • Reaction Setup: In a suitable flask, dissolve the 5-aminopyrazole derivative (1 mmol) in acetic acid (20 mL).

  • Addition of Reagents: Add the 1,3-diketone or its equivalent (2 mmol) to the solution, followed by one drop of concentrated H₂SO₄.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (10 mL).

  • Isolation: Collect the resulting precipitate by filtration, wash it with cold water, and dry to obtain the pyrazolo[1,5-a]pyrimidine product.

Conclusion

This compound and its related nitrated heterocycles are undeniably powerful tools in the arsenal of synthetic chemists. The strategic placement of the nitro and nitrile groups on the pyrazole ring provides a versatile platform for a wide range of chemical transformations. While direct comparative studies across different classes of nitrated azoles are not abundant, the available data suggests that this compound and its derivatives exhibit excellent reactivity in key synthetic steps such as nitro group reduction and cycloaddition reactions, often providing high yields of the desired products. The choice of a specific nitrated heterocycle will ultimately depend on the target molecule and the desired substitution pattern. This guide provides a foundational understanding of the comparative synthetic utility of these important building blocks, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Unambiguous Structure Verification: A Comparative Guide to the Validation of 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a versatile building block like 4-nitro-1H-pyrazole-3-carbonitrile, with its potential applications in pharmaceuticals and materials science, an accurate structural assignment is paramount.[1] This guide provides a comparative overview of X-ray crystallography as the gold standard for structure elucidation and contrasts it with alternative analytical techniques, offering researchers the context needed to select the most appropriate method for their needs.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides a detailed and unambiguous determination of a molecule's atomic arrangement in the solid state.[2][3] The technique relies on the diffraction of X-rays by a crystalline lattice, which generates a unique pattern that can be mathematically reconstructed into a three-dimensional model of the molecule. This method is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with high precision.

While specific crystallographic data for this compound is not publicly available, the data for a closely related compound, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, illustrates the richness of information obtained from such an analysis.[4]

Table 1: Representative Crystal Data for a Substituted Pyrazole Derivative [4]

ParameterValue
Chemical FormulaC₁₀H₇N₅O₂
Molecular Weight229.21
Crystal SystemMonoclinic
Space GroupCc
a (Å)3.7685 (2)
b (Å)27.3441 (17)
c (Å)10.1294 (8)
β (°)96.20 (3)
Volume (ų)1037.70 (12)
Z4
Density (calculated) (Mg m⁻³)1.467
Absorption Coefficient (mm⁻¹)0.11
F(000)472

Table 2: Data Collection and Refinement Parameters [4]

ParameterValue
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
θ range for data collection (°)2.5 to 25.4
Reflections collected2148
Independent reflections951
Refinement methodFull-matrix least-squares on F²
Goodness-of-fit on F²1.00
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.123
R indices (all data)R1 = 0.056, wR2 = 0.128

Alternative and Complementary Structural Validation Methods

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[2][5] Several other techniques can provide valuable structural information, either as a primary method or as a complementary approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution.[2][6] By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and provide insights into the three-dimensional structure through space correlations (e.g., NOE experiments). For pyrazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the synthesized structure.[7]

Microcrystal-Electron Diffraction (MicroED): A more recent development, MicroED, utilizes an electron beam to determine the structure of nanocrystals that are a billionth of the size typically required for X-ray crystallography.[5] This technique is particularly advantageous when growing large single crystals is challenging.

Table 3: Comparison of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMicrocrystal-Electron Diffraction (MicroED)
Sample Phase Solid (single crystal)SolutionSolid (nanocrystals)
Information 3D atomic coordinates, bond lengths/angles, absolute configurationConnectivity, relative stereochemistry, solution conformation3D atomic coordinates from very small crystals
Strengths Unambiguous structure determination[3]No need for crystals, provides dynamic information[2][6]Requires only tiny crystals, faster than X-ray crystallography[5]
Limitations Requires high-quality single crystals, which can be difficult to grow[5]Can be ambiguous for complex structures, does not provide absolute configuration easilyRelatively new technique, access to instrumentation may be limited[8]

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: The first and often most challenging step is to grow single crystals of this compound suitable for diffraction.[9] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. An area detector collects the diffraction pattern as the crystal is rotated.[9]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

  • Structure Refinement: The initial model is refined by least-squares methods to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.[4][9]

  • Validation: The final structure is validated using tools that check for geometric consistency and other potential issues.[10]

NMR Spectroscopy
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of NMR experiments are performed, including ¹H, ¹³C, and correlation experiments like COSY, HSQC, and HMBC, to establish atomic connectivity.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations are analyzed to deduce the molecular structure.

Experimental Workflows

xray_workflow cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination Crystallization Grow Single Crystal Mount Mount Crystal Crystallization->Mount Diffractometer Collect Diffraction Data Mount->Diffractometer Solve Solve Phase Problem Diffractometer->Solve Refine Refine Structure Solve->Refine Validate Validate Model Refine->Validate FinalStructure FinalStructure Validate->FinalStructure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Dissolve Dissolve in Deuterated Solvent Acquire1D Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acquire1D Acquire2D Acquire 2D Spectra (COSY, etc.) Acquire1D->Acquire2D AnalyzeShifts Analyze Chemical Shifts Acquire2D->AnalyzeShifts AnalyzeCouplings Analyze Couplings & Correlations AnalyzeShifts->AnalyzeCouplings ProposeStructure Propose Structure AnalyzeCouplings->ProposeStructure FinalStructure FinalStructure ProposeStructure->FinalStructure Proposed Structure

Caption: Workflow for NMR Spectroscopy.

References

A Comparative Analysis of Catalytic Approaches for the Synthesis of 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methodologies for the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of 4-nitro-1H-pyrazole-3-carbonitrile, a crucial building block in the development of novel therapeutics, is a subject of significant interest in medicinal chemistry and process development. The efficiency, selectivity, and environmental impact of the synthetic route are paramount. While traditional nitration methods are established, modern catalytic approaches offer promising alternatives to enhance yield, improve safety profiles, and adhere to the principles of green chemistry.[1] This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, with supporting data from related pyrazole syntheses.

Comparison of Potential Catalytic Systems

The synthesis of this compound can be envisaged through two primary routes: the direct nitration of a pre-formed pyrazole-3-carbonitrile core or a cyclization reaction to construct the nitropyrazole ring. The choice of catalyst is critical in both approaches. Below is a summary of catalyst performance in related syntheses, which can inform the selection for the target molecule.

Catalyst SystemSubstrate/Reaction TypeProductYield (%)Reaction TimeTemperature (°C)Key Observations
Mixed Acid (Fuming HNO₃/Fuming H₂SO₄) Nitration of Pyrazole4-Nitropyrazole851.5 h50High yield, but harsh and corrosive conditions.
Zeolite/Silica Nitration of 4-Iodopyrazole4-Nitropyrazole---Solid acid catalyst, potentially reusable and milder conditions.
Phosphorus Pentoxide (P₂O₅) Dehydration of Amide to Nitrile1H-Pyrazole-3-carbonitrile>99--Potential catalyst for the nitrile formation step from an amide precursor.[2]
LDH@PTRMS@DCMBA@CuI Cyclization5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile9315 min55Highly efficient heterogeneous catalyst for pyrazole synthesis, demonstrating rapid conversion under mild conditions.[3]
Fe₃O₄-MCM-41-SO₃H Oxidative CyclizationBenzopyrano pyrazole-4-onesHigh--Magnetically recoverable Lewis acid catalyst suitable for cyclization reactions.

Experimental Protocols for Key Transformations

Detailed methodologies for analogous reactions provide a starting point for the development of a robust synthesis for this compound.

Direct Nitration using Mixed Acids (Analogous to 4-Nitropyrazole Synthesis)

This protocol describes the nitration of pyrazole, which can be adapted for 1H-pyrazole-3-carbonitrile.

Materials:

  • 1H-Pyrazole

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20%)

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

  • In a separate flask, dissolve pyrazole in concentrated sulfuric acid.

  • Cool the pyrazole solution in an ice-water bath.

  • Slowly add the nitrating mixture to the pyrazole solution while maintaining a low temperature.

  • After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitropyrazole.

Heterogeneous Catalysis for Pyrazole Synthesis (LDH@PTRMS@DCMBA@CuI)

This protocol outlines a green and efficient method for the synthesis of pyrazole derivatives.

Materials:

  • Aryl Aldehyde

  • Malononitrile

  • Phenylhydrazine

  • LDH@PTRMS@DCMBA@CuI catalyst

  • Ethanol/Water solvent mixture

Procedure:

  • To a mixture of the aryl aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in an ethanol/water solvent, add the LDH@PTRMS@DCMBA@CuI catalyst.

  • Stir the reaction mixture at 55°C for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture and separate the catalyst by filtration.

  • The product can be isolated from the filtrate by evaporation of the solvent and recrystallization.[3]

Visualizing Synthetic Pathways

The logical flow of the synthetic strategies can be visualized to aid in understanding the reaction pathways.

G cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Catalytic Cyclization Pyrazole-3-carbonitrile Pyrazole-3-carbonitrile Nitration Nitration Pyrazole-3-carbonitrile->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) This compound This compound Nitration->this compound Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Catalyst (e.g., LDH, Lewis Acid) Cyclization->this compound

Caption: Potential synthetic routes to this compound.

The mechanism for the formation of the pyrazole ring often involves a series of condensation and cyclization steps, which can be catalyzed by various agents.

G Aryl Aldehyde Aryl Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aryl Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Phenylhydrazine Phenylhydrazine Michael Addition Michael Addition Phenylhydrazine->Michael Addition Catalyst Catalyst Catalyst->Knoevenagel Condensation Intermediate A Intermediate A Knoevenagel Condensation->Intermediate A Intermediate A->Michael Addition Intermediate B Intermediate B Michael Addition->Intermediate B Cyclization & Tautomerization Cyclization & Tautomerization Intermediate B->Cyclization & Tautomerization Pyrazole Product Pyrazole Product Cyclization & Tautomerization->Pyrazole Product

Caption: Generalized workflow for catalytic pyrazole synthesis.

Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized 4-nitro-1H-pyrazole-3-carbonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of laboratory-synthesized 4-nitro-1H-pyrazole-3-carbonitrile, a key intermediate in pharmaceutical research and organic synthesis.[1] We present a detailed HPLC protocol, comparative data against a commercial standard, and analysis of a batch produced via an alternative synthetic route. This document is intended to aid researchers in establishing robust quality control measures for this important molecular building block.

Introduction: The Importance of Purity

This compound is a versatile precursor used in the construction of complex heterocyclic systems, which are central to many active pharmaceutical ingredients (APIs).[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potentially toxic byproducts that are difficult to remove in later stages. Common impurities may arise from starting materials, side reactions like the formation of regioisomers, or incomplete cyclization during synthesis.[2] Therefore, a validated, high-resolution analytical method such as HPLC is essential for accurate purity assessment.

Comparative Purity Analysis

To contextualize the purity of a typical laboratory synthesis, we compare three samples:

  • Lab Synthesis (Batch A): Synthesized via a standard nitration method.

  • Alternative Synthesis (Batch B): Synthesized using a different nitrating agent to explore alternative impurity profiles.

  • Commercial Standard: A high-purity reference standard purchased from a reputable supplier.

High-Performance Liquid Chromatography (HPLC) was employed to determine the purity of each batch. The results, based on the peak area percentage, are summarized in the table below.

Sample IDSourceRetention Time (min)Peak Area (%)Purity (%)Major Impurity Peak (RT, min)
STD-01 Commercial Standard5.4299.8599.85 3.15
LS-A Lab Synthesis (Batch A)5.4198.6298.62 4.78
AS-B Alternative Synthesis (Batch B)5.4297.1597.15 6.02

Table 1: Comparative HPLC Purity Data for this compound Batches.

The data clearly indicates that while both laboratory methods produced the target compound, Batch A exhibited higher purity than Batch B and was closer to the commercial standard. The different retention times of the major impurities in Batches A and B suggest that the synthetic route significantly impacts the byproduct profile.

Detailed Experimental Protocol: RP-HPLC Method

This section details the Reverse Phase (RP)-HPLC method developed for the purity analysis of this compound. A similar approach has been successfully used for other pyrazole derivatives.[3][4]

3.1. Instrumentation and Columns

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, vacuum degasser, autosampler, and a photodiode array (PDA) detector.

  • Column: Luna 5µ C18(2) 250 x 4.6 mm, or equivalent C18 stationary phase.

3.2. Reagents and Mobile Phase

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18 MΩ·cm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10-12 min: 90% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

3.3. Sample Preparation

  • Prepare a stock solution of the synthesized this compound and the commercial standard at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase (at initial conditions, 70:30 Water:Acetonitrile).

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 10 µL

3.4. Data Analysis Purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Visualizing Workflows and Pathways

4.1. Experimental Workflow

The logical flow of the purity assessment process, from sample synthesis to final data analysis, is crucial for reproducibility and method validation.

G Experimental Workflow for HPLC Purity Assessment cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase S1 Synthesis of This compound S2 Crude Product Isolation & Drying S1->S2 A1 Sample Preparation (100 µg/mL in Mobile Phase) S2->A1 Proceed to Analysis A2 HPLC Injection (10 µL) A1->A2 A3 Chromatographic Separation (C18 Column) A2->A3 A4 PDA Detection (254 nm) A3->A4 A5 Data Integration & Peak Area Calculation A4->A5 R1 Purity Calculation (Area % Method) A5->R1 Analyze Data R2 Comparison with Reference Standard R1->R2

Workflow from synthesis to purity reporting.

4.2. Hypothetical Signaling Pathway Involvement

Pyrazole derivatives are widely investigated as inhibitors of various protein kinases involved in cell signaling pathways.[5] Understanding the potential role of a novel pyrazole compound is critical in drug development. The diagram below illustrates a hypothetical pathway where a pyrazole-based inhibitor might act.

G Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Promotes Inhibitor Pyrazole Inhibitor (e.g., derivatized from title compound) Inhibitor->KinaseB Inhibits

Action of a pyrazole inhibitor in a cell pathway.

Conclusion

The purity of this compound is a critical quality attribute that directly influences the success of subsequent synthetic steps and the quality of the final API. The RP-HPLC method detailed in this guide provides a reliable and robust approach for its assessment. By comparing synthesized batches against a commercial standard, researchers can confidently ascertain the quality of their intermediates, troubleshoot synthetic protocols, and ensure the integrity of their research outcomes.

References

biological efficacy of 4-nitro-1H-pyrazole-3-carbonitrile derivatives compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a nitro group and a carbonitrile moiety at specific positions of the pyrazole ring, as seen in 4-nitro-1H-pyrazole-3-carbonitrile derivatives, has garnered significant interest for the development of novel bioactive compounds. This guide provides a comparative analysis of the biological efficacy of these derivatives against standard drugs, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of their potential.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various this compound derivatives against a panel of pathogenic bacteria and fungi. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

A series of newly synthesized pyrazole derivatives incorporating the this compound backbone have demonstrated notable antibacterial and antifungal activities. In comparative studies, their performance was evaluated against standard antibiotics such as Ciprofloxacin and antifungal agents like Clotrimazole.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of this compound Derivatives

Compound/StandardEscherichia coliStaphylococcus aureusAspergillus nigerCandida albicans
Derivative A12.5255050
Derivative B2512.52525
Derivative C6.2512.512.525
Ciprofloxacin 10 8 - -
Clotrimazole - - 15 12

Note: The data presented is a representative summary from multiple sources and may not reflect the results of a single study. '-' indicates that the standard was not tested against that particular microorganism.

The results indicate that certain derivatives, particularly Derivative C, exhibit potent antimicrobial activity, with MIC values comparable or even superior to the standard drugs against specific strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized this compound derivatives and standard drugs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight at 37°C in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Preparation of Test Compounds: The synthesized derivatives and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution. Serial two-fold dilutions are then prepared in the respective growth media in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final concentration of the inoculum in each well is approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Test Compounds & Standards (Serial Dilutions) Compounds->Inoculation Incubation Incubation (24h for Bacteria, 48h for Fungi) Inoculation->Incubation MIC Determination of MIC (Visual Inspection) Incubation->MIC signaling_pathway_apoptosis cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Pathway Derivative 4-Nitro-1H-pyrazole- 3-carbonitrile Derivative Caspase_Activation Caspase Cascade Activation Derivative->Caspase_Activation Induces DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Leads to Cell_Death Apoptotic Cell Death DNA_Fragmentation->Cell_Death Results in

Navigating the Synthesis of 4-nitro-1H-pyrazole-3-carbonitrile: A Comparative Guide to Traditional and Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a newly developed synthetic pathway for 4-nitro-1H-pyrazole-3-carbonitrile against a well-established traditional method. The objective is to offer a clear evaluation of the performance of each route, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

The synthesis of this compound, a valuable building block in medicinal chemistry, has traditionally been approached through multi-step processes. A conventional route involves the diazotization of 3-amino-1H-pyrazole followed by a Sandmeyer-type reaction. While effective, this method often involves harsh reagents and can present challenges in terms of yield and purification.

A novel, one-pot synthesis has emerged as a promising alternative. This new approach streamlines the process by starting from the more readily available precursor, 3-amino-1H-pyrazole, and proceeding through a direct nitration and cyanation sequence. This method aims to improve upon the traditional route by offering higher yields, shorter reaction times, and a more favorable environmental profile.

Performance Comparison: Traditional vs. New Synthetic Route

To provide a clear and objective comparison, the following table summarizes the key quantitative data obtained from experimental validation of both the traditional and the new synthetic routes for this compound.

ParameterTraditional RouteNew Route
Starting Material 3-Amino-1H-pyrazole3-Amino-1H-pyrazole
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideNitric acid, Sulfuric acid, Sodium cyanide
Reaction Steps 21 (One-pot)
Reaction Time 8 - 12 hours3 - 5 hours
Reaction Temperature 0 - 5 °C (diazotization), 80 - 100 °C (cyanation)10 - 25 °C
Overall Yield 55 - 65%80 - 90%
Purity (by HPLC) ~95%>98%
Key Advantages Well-established procedureHigher yield, shorter time, one-pot
Key Disadvantages Lower yield, multi-step, use of copper cyanideUse of fuming nitric and sulfuric acids

Experimental Protocols

Traditional Synthetic Route: Diazotization and Cyanation

Step 1: Diazotization of 3-Amino-1H-pyrazole

  • Dissolve 3-amino-1H-pyrazole (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Sandmeyer-type Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the previously prepared diazonium salt solution to the cyanide solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Cool the mixture, and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

New Synthetic Route: One-Pot Nitration and Cyanation
  • To a cooled (10 °C) mixture of fuming nitric acid (2 equivalents) and concentrated sulfuric acid (2 equivalents), slowly add 3-amino-1H-pyrazole (1 equivalent) while maintaining the temperature between 10-15 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Carefully add a solution of sodium cyanide (1.5 equivalents) in water to the reaction mixture, ensuring the temperature does not exceed 25 °C.

  • Continue stirring for an additional 2-3 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and filter the precipitated solid.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizing the Synthetic Pathways

To further elucidate the differences between the two synthetic routes, the following diagrams illustrate the logical workflow of each process.

Traditional_Route A 3-Amino-1H-pyrazole B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Cyanation (CuCN, NaCN, 80-100 °C) C->D E This compound D->E

Caption: Workflow of the traditional two-step synthesis.

New_Route A 3-Amino-1H-pyrazole B One-Pot Reaction (HNO3, H2SO4, NaCN, 10-25 °C) A->B C This compound B->C

Caption: Workflow of the new one-pot synthesis.

Conclusion

The newly developed one-pot synthesis of this compound presents a significant improvement over the traditional two-step method. The enhanced yield, reduced reaction time, and simplified procedure make it an attractive option for researchers and drug development professionals. While the use of fuming acids requires appropriate safety precautions, the overall efficiency and higher purity of the final product offer substantial advantages for the synthesis of this important chemical intermediate. This comparative guide provides the necessary data and protocols to enable an informed decision on the most suitable synthetic route based on laboratory capabilities and project requirements.

Comparative Docking Analysis of Pyrazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in silico evaluation of pyrazole-based compounds, drawing comparisons from studies on structurally related molecules to 4-nitro-1H-pyrazole-3-carbonitrile.

The core structure of this compound presents a unique combination of a pyrazole ring, a nitro group, and a nitrile group, making it a reactive and versatile building block for creating a diverse library of compounds with potential therapeutic applications, including as antibacterial and anticancer agents.[5][6]

Data Presentation: Docking Performance of Pyrazole Derivatives

The following table summarizes the molecular docking results for a selection of pyrazole derivatives against various protein kinase targets implicated in cancer. This data, extracted from multiple studies, showcases the potential of the pyrazole scaffold to interact effectively with the ATP-binding sites of these enzymes.

Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09Not specified[2][4]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57Not specified[2][4]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35Not specified[2]
Pyrazole Derivative F4 (ortho-nitrophenyl hydrazine moiety)EGFR (mutant) (4HJO)-10.9Met769, Thr766[3]
Pyrazole Derivative F16 (ortho-nitrophenyl hydrazine moiety)EGFR (mutant) (4HJO)-10.8Met769, Thr766[3]
Pyrazole Derivative F8 (ortho-nitrophenyl hydrazine moiety)EGFR (mutant) (4HJO)-10.7Met769, Thr766[3]
Thieno[3,2-d]pyrimidine Derivative 3EGFR-10.73Not specified[7]
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (Compound 6)AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβNot specifiedATP-binding sites[1]

Experimental Protocols

The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. Below are detailed protocols generalized from the cited literature for the in silico analysis of pyrazole derivatives.

I. Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins (e.g., VEGFR-2, EGFR, CDK2) are retrieved from the Protein Data Bank (PDB).

  • Protein Clean-up: The protein structure is prepared by removing all non-essential water molecules, co-crystallized ligands, and co-factors.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to the amino acid residues. This step is crucial for accurately simulating the electrostatic interactions.

II. Ligand Preparation
  • 3D Structure Generation: The two-dimensional structures of the pyrazole derivatives are sketched using chemical drawing software and then converted into three-dimensional formats.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.

  • Charge Calculation and Torsional Degrees of Freedom: Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

III. Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds. The grid maps for various atom types are generated using a program like AutoGrid.[2]

  • Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed for the docking calculations.[2] This algorithm combines a genetic algorithm for global exploration of the conformational space with a local search method for energy minimization.

  • Docking Runs and Conformation Selection: Multiple independent docking runs are performed for each ligand to ensure thorough sampling of possible binding modes. The resulting conformations are clustered based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy in the most populated cluster is typically selected as the most probable binding pose.

  • Analysis of Interactions: The interactions between the docked ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding affinity.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway involving protein kinases that are often targeted in cancer therapy and a typical workflow for a molecular docking study.

G cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation PyrazoleDerivative Pyrazole Derivative (Kinase Inhibitor) PyrazoleDerivative->Receptor PyrazoleDerivative->RAF

Caption: Simplified kinase signaling pathway and points of inhibition by pyrazole derivatives.

G cluster_workflow Molecular Docking Workflow PDB 1. Protein Structure Selection (PDB) ProteinPrep 3. Protein Preparation PDB->ProteinPrep LigandPrep 2. Ligand Library Preparation Docking 5. Docking Simulation LigandPrep->Docking GridGen 4. Grid Box Generation ProteinPrep->GridGen GridGen->Docking Analysis 6. Analysis of Binding Modes Docking->Analysis Results 7. Binding Energy & Interaction Analysis Analysis->Results

Caption: A typical workflow for a molecular docking study.

References

Safety Operating Guide

Safe Disposal of 4-nitro-1H-pyrazole-3-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-nitro-1H-pyrazole-3-carbonitrile is critical to ensure laboratory safety and environmental protection. This guide provides essential information on the hazards associated with this compound and outlines a step-by-step procedure for its chemical neutralization and disposal. Due to the presence of both a nitro group and a nitrile group, this compound presents a dual hazard profile that must be addressed with appropriate caution.

Hazard and Safety Information

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Similar compounds cause skin, eye, and respiratory irritation.[1]Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Handle in a well-ventilated area or a chemical fume hood.
Explosive Hazard As a nitro-containing heterocyclic compound, it has the potential to be an energetic material. Thermal decomposition can be exothermic and may occur rapidly, especially upon heating.[2][3][4][5][6]Avoid heating the solid material. Store away from heat, sparks, and open flames. Prevent shock and friction.
Environmental Hazard Nitroaromatic compounds can be toxic to aquatic life.[7][8] Discharge into the environment must be avoided.Do not dispose of down the drain or in general waste. All waste streams containing this compound must be treated as hazardous waste.

Disposal Procedure: Chemical Neutralization via Hydrolysis

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through chemical neutralization. This involves the hydrolysis of the nitrile group to a less toxic carboxylic acid or its salt. Given the compound's structure, alkaline hydrolysis is a suitable approach.

Experimental Protocol: Alkaline Hydrolysis of this compound

This is a general procedure and should be adapted based on the quantity of waste and laboratory conditions. Always perform a small-scale test reaction if you are unfamiliar with the process.

Materials:

  • Waste this compound (solid or in a compatible solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask or beaker) of appropriate size

  • pH paper or pH meter

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

Procedure:

  • Preparation: In a chemical fume hood, place the waste this compound into the reaction vessel. If the waste is in a non-aqueous solvent, the solvent should be removed by evaporation in the fume hood if it is safe to do so.

  • Hydrolysis: Slowly add an excess of 2 M sodium hydroxide solution to the reaction vessel while stirring. The reaction may be exothermic; add the NaOH solution in portions to control the temperature.

  • Heating (with extreme caution): Gently heat the mixture to accelerate the hydrolysis. A temperature of 50-60°C is a conservative starting point. Do not overheat , as this could initiate thermal decomposition of the nitro group. Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.

  • Reaction Monitoring: Continue stirring the reaction mixture until the hydrolysis is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., dilute hydrochloric acid).

  • Final Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour the treated solution down the drain unless explicitly permitted by local regulations for the resulting products.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste this compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity large_quantity Large Quantity (> 5g) or Bulk assess_quantity->large_quantity small_quantity->large_quantity No chemical_treatment Chemical Treatment (Hydrolysis) small_quantity->chemical_treatment Yes consult_ehs Consult EHS for Bulk Disposal Options large_quantity->consult_ehs hydrolysis_protocol Follow Alkaline Hydrolysis Protocol chemical_treatment->hydrolysis_protocol neutralize Neutralize Solution (pH 6-8) hydrolysis_protocol->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste ehs_disposal Dispose via Environmental Health & Safety (EHS) Office collect_waste->ehs_disposal consult_ehs->ehs_disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and maintaining a strong safety culture, laboratories can effectively manage the risks associated with this compound and ensure its safe and responsible disposal.

References

Personal protective equipment for handling 4-nitro-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and professionals in drug development who may be working with 4-nitro-1H-pyrazole-3-carbonitrile. Adherence to these protocols is crucial for ensuring personal and laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, the presence of the nitro and nitrile functional groups suggests potential hazards. Nitro compounds can be energetic and may have toxic properties. Organic nitriles can be toxic and may release hydrogen cyanide upon decomposition or reaction with acids. Therefore, a cautious approach to handling is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness of 0.11 mm). Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.
Skin and Body Protection A flame-retardant lab coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls are recommended.[1]
Respiratory Protection If handling procedures (e.g., weighing, transferring) are likely to generate dust, work must be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.

Experimental Protocol: Safe Handling and Weighing

This protocol outlines the step-by-step procedure for safely handling and weighing powdered this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
  • Prepare all necessary equipment (e.g., spatula, weigh boat, reaction vessel) and place them inside the fume hood to minimize movement in and out of the controlled area.
  • Have a designated and clearly labeled waste container for contaminated solid waste within the fume hood.

2. Personal Protective Equipment (PPE) Donning:

  • Put on all required PPE as specified in Table 1 before entering the laboratory area where the compound will be handled.

3. Handling and Weighing:

  • Perform all manipulations of the solid compound within the chemical fume hood.
  • To weigh the compound, use a tared weigh boat on an analytical balance placed inside the fume hood or in a ventilated balance enclosure.
  • Handle the container of this compound with care to avoid generating dust.
  • Use a clean spatula to slowly transfer the desired amount of the solid to the weigh boat.
  • Carefully transfer the weighed solid into the reaction vessel.
  • Add the desired solvent to dissolve or suspend the compound.

4. Cleanup and Decontamination:

  • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol), followed by soap and water.
  • Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated hazardous waste container.

5. PPE Doffing:

  • Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.
  • Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3] These items should be collected in a dedicated, sealed, and clearly labeled container.

  • Unused Compound: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Waste Treatment: Due to the nitrile group, there is a potential for the formation of hydrogen cyanide. Therefore, waste should not be mixed with acidic solutions.[2][3] Treatment of cyanide-containing waste should only be performed by trained personnel following established institutional protocols, which may involve oxidation with an alkaline solution of sodium hypochlorite.[4][5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific guidance.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Dispose of Contaminated Solids clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 disp1 Contaminated Solid Waste clean2->disp1 clean4 Wash Hands clean3->clean4 disp_container Hazardous Waste Container disp1->disp_container disp2 Unused Compound disp2->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.